2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGNQLIBKSJBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560819 | |
| Record name | 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102226-40-4 | |
| Record name | 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one. This scaffold is of interest to medicinal chemists and drug development professionals due to its structural relationship to other biologically active pyridoxazines. This document outlines a proposed synthetic pathway based on established chemical precedents and details the necessary characterization techniques.
Introduction
2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one is a fused heterocyclic system incorporating both a pyridine and an oxazine ring. While this specific isomer is not extensively described in the literature, related structures, such as the pyrido[3,2-b] and pyrido[2,3-b] isomers, have been investigated for a variety of pharmacological activities, including as potential anticancer agents and nonsteroidal mineralocorticoid antagonists.[3][4] The synthesis of the pyrido[4,3-b][1][2]oxazine core has been reported as early as 1955, indicating a foundational chemistry for accessing this class of compounds.[5] This guide aims to provide a detailed, practical approach to the synthesis and rigorous characterization of the title compound.
Proposed Synthesis of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
The synthesis of the 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one core is proposed to proceed via a two-step sequence starting from 3-amino-4-hydroxypyridine. This approach is based on the classical method for forming oxazinones from ortho-amino-hydroxy-aromatic compounds. A key historical reference for the synthesis of a related pyrido[4,3-b][1][2]oxazine derivative is the work of Takahashi and Yoneda (1955), who utilized 3-amino-4-hydroxypyridine and ethyl 2-chloroacetoacetate.[5] A similar strategy involving the reaction of a 5-amino-4-hydroxypyridine derivative with α-halo ketones has also been reported to yield substituted pyrido[4,3-b][1][2]oxazines.[3]
The proposed synthetic pathway is illustrated below:
Caption: Proposed two-step synthesis of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one.
Experimental Protocol
Step 1: Synthesis of N-(4-hydroxypyridin-3-yl)-2-chloroacetamide (Intermediate)
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one (Final Product)
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Dissolve the purified N-(4-hydroxypyridin-3-yl)-2-chloroacetamide (1 equivalent) in a suitable polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base, such as potassium carbonate or sodium hydride (1.2 equivalents), to the solution.
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Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
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Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration.
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Wash the solid with water and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one.
Characterization of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic and Physical Data
While experimental data for the title compound is scarce in the literature, the following table outlines the expected characterization data based on its chemical structure and data from isomeric compounds.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methylene protons of the oxazinone ring, and a broad singlet for the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons of the pyridine ring. |
| IR (cm⁻¹) | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (lactone), and C-O-C stretch. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₆N₂O₂ = 150.13 g/mol ). |
| Melting Point | Expected to be a solid with a distinct melting point. For comparison, the isomeric 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one has a reported melting point of 204-206 °C.[6] |
| Elemental Analysis | Percentages of Carbon, Hydrogen, and Nitrogen consistent with the molecular formula C₇H₆N₂O₂. |
Potential Biological Activity and Signaling Pathways
Although the biological activity of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one has not been explicitly reported, the broader class of pyridoxazinones has shown promise in several therapeutic areas. For instance, derivatives of the isomeric pyrido[3,2-b]oxazinone scaffold have been identified as nonsteroidal mineralocorticoid receptor antagonists, which are relevant in the management of cardiovascular and renal diseases.[4] Additionally, substituted pyrido[4,3-b][1][2]oxazines have been synthesized and evaluated as potential anticancer agents.[3]
Given these precedents, a logical starting point for investigating the biological activity of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one would be to screen it against a panel of cancer cell lines and in assays for mineralocorticoid receptor antagonism.
Caption: Logical workflow for initial biological evaluation.
Conclusion
This technical guide provides a detailed roadmap for the synthesis and characterization of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one. By leveraging established synthetic methodologies for related heterocyclic systems, researchers can access this compound for further investigation. The outlined characterization techniques will ensure the structural integrity and purity of the synthesized molecule. While its specific biological profile remains to be elucidated, the activities of related pyridoxazinones suggest that 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one is a valuable scaffold for exploration in drug discovery programs, particularly in the areas of oncology and cardiovascular disease.
References
- 1. Pharmaceutical Bulletin [jstage.jst.go.jp]
- 2. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2H-吡啶并[3,2-b]-1,4-噁嗪-3(4H)-酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Novel Derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on the 2H-Pyrido[4,3-b]oxazin-3(4H)-one core. While research on this specific heterocyclic system is emerging, this document consolidates the available information, drawing parallels from closely related structural analogs to offer a broader perspective for drug discovery and development.
Introduction to the 2H-Pyrido[4,3-b]oxazin-3(4H)-one Scaffold
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. Its structural relatives, including the isomeric pyrido[3,2-b] and pyrido[2,3-d] oxazinones, as well as the analogous benzoxazinones, have demonstrated a wide range of biological activities. These activities include potential as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the therapeutic potential of this chemical class.[1][2] This guide focuses on the available data for the 2H-Pyrido[4,3-b]oxazin-3(4H)-one core and its derivatives, providing a foundation for further research and development in this area.
Synthesis of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one Core and Derivatives
The synthesis of the pyrido[4,3-b][1][3]oxazine ring system has been reported through the reaction of 3-amino-4-hydroxypyridine with α-halo carbonyl compounds.[3] This approach serves as a foundational method for accessing the core structure, which can then be further functionalized.
A key synthetic route to derivatives of this scaffold involves the reaction of 5-amino-4-hydroxypyridine precursors with α-halo ketones. For instance, the catalytic hydrogenation of the nitro group of ethyl (6-amino-4-hydroxy-5-nitropyridin-2-yl)carbamate yields a 5-amino-4-hydroxypyridine intermediate.[4] This intermediate can then be reacted with various α-halo ketones in acetic acid at room temperature to produce a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][3]oxazin-7-yl)carbamates.[4]
Another documented synthetic pathway leads to the formation of ethyl pyrido[4,3-b][1][3]oxazine-2-carboxylate through the reaction of 3-amino-4-hydroxypyridine with ethyl 2-chloro-3-oxopropanoate.[1]
The general synthetic workflow for the preparation of these derivatives can be visualized as a multi-step process, starting from commercially available precursors.
General synthetic workflow for 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives.
Biological Activity of 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives
Derivatives of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold have been investigated for their potential as anticancer agents.[4] A study exploring a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][3]oxazin-7-yl)carbamates demonstrated effects on the proliferation of cultured L1210 leukemia cells and the survival of mice bearing P388 leukemia.[4]
Experimental Protocols
General Synthesis of 3- and 2,3-Substituted Ethyl (5-amino-2H-pyrido[4,3-b][1][3]oxazin-7-yl)carbamates[4]
A solution of the 5-amino-4-hydroxypyridine precursor and an appropriate α-halo ketone is prepared in glacial acetic acid. The reaction mixture is stirred at room temperature for a specified period. Upon completion, the product is isolated and purified, typically by crystallization or chromatography.
Example: To a solution of ethyl (5,6-diamino-4-hydroxypyridin-2-yl)carbamate (5) in glacial acetic acid, an equimolar amount of an α-halo ketone (e.g., chloroacetone) is added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed, and dried to yield the desired ethyl (5-amino-3-methyl-2H-pyrido[4,3-b][1][3]oxazin-7-yl)carbamate.
In Vitro Antiproliferative Assay[4]
The antiproliferative activity of the synthesized compounds can be evaluated against cancer cell lines, such as L1210 leukemia cells. The assay typically involves exposing the cells to various concentrations of the test compounds for a defined period (e.g., 48 hours). The cell viability is then determined using a suitable method, such as the MTT assay, to calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for in vitro antiproliferative screening.
Data Presentation
Due to the limited availability of public data, a comprehensive table of quantitative data for a wide array of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives cannot be compiled at this time. Researchers are encouraged to consult the primary literature for specific data points from individual studies.[4]
Signaling Pathways
The precise signaling pathways modulated by 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives are not yet fully elucidated. However, based on the anticancer activity of some derivatives, it is plausible that they may interact with pathways commonly dysregulated in cancer, such as those involved in cell cycle control, apoptosis, and cell proliferation. The closely related benzoxazinone derivatives have been reported to target pathways such as the PI3K/Akt/mTOR signaling cascade. Future research is needed to determine the specific molecular targets and mechanisms of action for the pyridoxazinone class of compounds.
Conclusion and Future Directions
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The available synthetic routes provide a foundation for the generation of diverse chemical libraries for screening. While the current body of public data on the biological activity and mechanisms of action of these compounds is limited, the preliminary findings of anticancer activity warrant further investigation.
Future research efforts should focus on:
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The synthesis and characterization of a broader range of derivatives to establish clear structure-activity relationships.
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Comprehensive screening of these compounds against a variety of biological targets and disease models.
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Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives. The continued investigation of this scaffold is anticipated to yield valuable insights and potentially lead to the development of new and effective therapies.
References
Spectroscopic data (NMR, IR, MS) of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
Spectroscopic Profile of Pyrido[1][2]oxazin-3-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for pyrido[1][2]oxazin-3-one derivatives. Due to a notable scarcity of published experimental data for the specific isomer 2H-Pyrido[4,3-b]oxazin-3(4H)-one (CAS No: 102226-40-4) , this document presents available data for the closely related and better-characterized isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS No: 20348-09-8) . This comparative approach offers valuable insights into the expected spectroscopic characteristics of this class of heterocyclic compounds.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, which can serve as a reference for the analysis of the [4,3-b] isomer.
Table 1: Infrared (IR) Spectroscopy Data of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | N-H and/or O-H stretching (from residual water or tautomeric forms) |
| ~1700 | Strong | C=O (amide carbonyl) stretching |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |
| ~1250 | Medium to Strong | C-O-C (ether) stretching |
Data is based on typical values for similar structures and available spectra in the NIST WebBook.[1]
Table 2: Mass Spectrometry (MS) Data of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
| m/z | Relative Intensity | Possible Fragment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 122 | Medium | [M-CO]⁺ |
| 94 | Medium | [M-CO-CO]⁺ or [M-C₂H₂O₂]⁺ |
| 67 | Low | Further fragmentation |
Fragmentation patterns are predicted based on the structure and common fragmentation pathways. The molecular weight is confirmed by PubChem data.[3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
No complete, publicly available experimental NMR data was found for 2H-Pyrido[4,3-b]oxazin-3(4H)-one. For the [3,2-b] isomer, while some database entries exist, they do not provide comprehensive peak assignments.[4][5]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These methods are standard for the characterization of novel organic compounds.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solid sample, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition : The KBr pellet or thin film is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, where the sample is bombarded with a high-energy electron beam. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition : The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) is recorded. For ¹³C NMR, the instrument is tuned to the carbon frequency, and similar pulses are applied, often with proton decoupling to simplify the spectrum.
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Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
An In-Depth Technical Guide to 2H-Pyrido[4,3-b]oxazin-3(4H)-one: Physicochemical Properties and Synthetic Methodologies
Disclaimer: Publicly available scientific data on the specific isomer 2H-Pyrido[4,3-b]oxazin-3(4H)-one (CAS RN: 102226-40-4) is exceptionally limited. This guide summarizes the available information for this compound and, for comparative and illustrative purposes, provides more detailed data on the closely related and more extensively studied isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS RN: 20348-09-8). Researchers should exercise caution in extrapolating data from the [3,2-b] isomer to the [4,3-b] isomer.
Introduction
2H-Pyrido[4,3-b]oxazin-3(4H)-one is a heterocyclic organic compound incorporating a pyridine ring fused to an oxazine ring. This structural motif is of interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules. The arrangement of nitrogen and oxygen atoms in the bicyclic system offers unique electronic and steric properties that can be exploited for designing novel therapeutic agents. This document aims to provide a comprehensive overview of the known physicochemical properties and synthetic approaches related to this class of compounds.
Physicochemical Properties
Table 1: Molecular Identifiers and Basic Properties
| Property | 2H-Pyrido[4,3-b]oxazin-3(4H)-one | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one |
| CAS Number | 102226-40-4 | 20348-09-8 |
| Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂O₂ |
| Molecular Weight | 150.13 g/mol | 150.13 g/mol [1] |
| Canonical SMILES | C1OC2=C(NC1=O)C=CN=C2 | O=C1NC2=NC=CC=C2OC1 |
| InChI | InChI=1S/C7H6N2O2/c10-6-4-11-7-5(3-8-2-1-7)9-6/h1-3H,4H2,(H,9,10) | InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)[1] |
Table 2: Experimental and Predicted Physicochemical Data for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
| Property | Value | Source |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | 0.1 (Predicted) | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one is not available, a general synthetic strategy can be inferred from the synthesis of related pyridoxazinone compounds. A common approach involves the condensation of an aminopyridinol with a suitable C2 synthon.
A plausible synthetic route for 2H-Pyrido[4,3-b]oxazin-3(4H)-one would start from 4-aminopyridin-3-ol. The general workflow for such a synthesis is depicted below.
General Experimental Protocol (Hypothetical)
Step 1: N-acylation of 4-aminopyridin-3-ol To a solution of 4-aminopyridin-3-ol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and a solution of chloroacetyl chloride or ethyl chloroacetate in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Intramolecular Cyclization The crude intermediate is dissolved in a suitable solvent such as ethanol or dimethylformamide. A base, for instance, sodium ethoxide or potassium carbonate, is added to the solution. The mixture is then heated to reflux and stirred for several hours until TLC indicates the consumption of the starting material. After cooling to room temperature, the reaction mixture is neutralized with a dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by recrystallization or column chromatography to afford 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of 2H-Pyrido[4,3-b]oxazin-3(4H)-one. However, the broader class of pyridoxazinones has been investigated for various pharmacological activities. For instance, derivatives of the isomeric 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one have been explored as intermediates in the synthesis of compounds with potential biological applications.
Given the lack of specific data, a diagram illustrating a hypothetical mechanism of action or a signaling pathway cannot be provided at this time. Research into the biological profile of 2H-Pyrido[4,3-b]oxazin-3(4H)-one would be a novel area of investigation.
Conclusion
2H-Pyrido[4,3-b]oxazin-3(4H)-one represents a chemical entity for which detailed physicochemical and biological data are currently lacking in public databases and scientific publications. This guide has provided the basic molecular information for this compound and has offered a comparative look at its more studied isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. A generalized synthetic approach has been proposed based on established chemical principles for this class of heterocycles. Further experimental investigation is necessary to fully characterize the properties of 2H-Pyrido[4,3-b]oxazin-3(4H)-one and to explore its potential applications in drug discovery and development.
References
The Emerging Therapeutic Potential of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold is a heterocyclic compound of growing interest in medicinal chemistry. While direct research on this specific scaffold is nascent, its structural analogs, including pyridazinones and benzoxazinones, have demonstrated a wide range of significant biological activities. This guide provides a comprehensive overview of the known biological activities of structurally related compounds, offering insights into the potential therapeutic applications of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one core. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity: A Primary Therapeutic Target
The most extensively documented biological activity for scaffolds structurally related to 2H-Pyrido[4,3-b]oxazin-3(4H)-one is their potent anticancer effect. Various derivatives have been synthesized and evaluated against a multitude of cancer cell lines, demonstrating efficacy through diverse mechanisms of action.
Antiproliferative Activity
Derivatives of related scaffolds have shown significant antiproliferative activity against human cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-29), and non-small-cell lung cancer (A549) cells.[1][2][3] Notably, some compounds have exhibited efficacy comparable to the established chemotherapeutic agent doxorubicin.[1]
Table 1: Antiproliferative Activity of Selected Benzoxazinone and Pyridazinone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference |
| Benzoxazinone Derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | Antiproliferative profile comparable to doxorubicin. | [1] |
| Benzoxazinone Derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | Induced apoptosis via p53 and caspase-3. | [1] |
| Pyridazinone Derivative 10l | Melanoma, NSCLC, Prostate, Colon | 1.66–100 | Induced G0–G1 phase cell cycle arrest. | [3][4] |
| Pyridazinone Derivative 17a | Melanoma, NSCLC, Prostate, Colon | - | Significant VEGFR-2 inhibition. | [3] |
| Pyrido[2,3-b][1][4]oxazine 7f | HCC827, NCI-H1975, A-549 | 0.09, 0.89, 1.10 | Potency equivalent to osimertinib. | [5] |
| 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one 8d-1 | - | PI3Kα IC50: 0.63 nM | Potent PI3K/mTOR dual inhibitor. | [6] |
Mechanisms of Anticancer Action
The anticancer effects of these related scaffolds are attributed to several molecular mechanisms:
-
Induction of Apoptosis: Active derivatives have been shown to significantly increase the expression of pro-apoptotic proteins such as p53 and caspase-3, leading to programmed cell death.[1]
-
Cell Cycle Arrest: Certain compounds can arrest the cell cycle in the G0–G1 phase, thereby inhibiting cancer cell proliferation. This is often associated with a reduction in the expression of cyclin-dependent kinase 1 (cdk1).[1][3]
-
Enzyme Inhibition:
-
Topoisomerase II (topoII): Downregulation of topoII, an enzyme crucial for DNA replication, has been observed.[1]
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis, has been reported.[3]
-
PI3K/mTOR Pathway: Some derivatives act as potent dual inhibitors of PI3K and mTOR, critical components of a signaling pathway that promotes cell growth and survival.[6]
-
CDK9: Selective inhibition of Cyclin-Dependent Kinase 9, a transcriptional regulator, has been identified as a therapeutic strategy for hematologic malignancies.[7]
-
-
Interaction with G-quadruplexes: Certain benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of the c-Myc gene, downregulating its expression.[2]
Caption: Mechanisms of anticancer activity for related scaffolds.
Antimicrobial Activity
In addition to their anticancer properties, certain pyridazinone-based derivatives have demonstrated promising antimicrobial activity. This dual functionality is particularly relevant for cancer patients who are often immunocompromised and susceptible to infections.[3][4]
Table 2: Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Key Findings | Reference |
| Pyridazinone Derivative 10h | Staphylococcus aureus | 16 | Potent antibacterial activity. | [3][4] |
| Pyridazinone Derivative 8g | Candida albicans | 16 | Significant antifungal activity. | [3][4] |
Other Biological Activities
Research into related scaffolds has also uncovered other potential therapeutic applications:
-
Mineralocorticoid Receptor Antagonism: A series of morpholino-substituted 2H-pyrido[3,2-b][1][4]oxazin-3(4H)-ones have been identified as nonsteroidal mineralocorticoid receptor antagonists, suggesting potential applications in cardiovascular diseases.[8]
-
Anti-inflammatory and Analgesic Activity: Various pyridazinone derivatives have been reported to possess anti-inflammatory and analgesic properties.[9]
-
Antifungal Activity: 2H-1,4-benzoxazin-3(4H)-one derivatives have been screened for their antifungal activity against various phytopathogenic fungi.[10]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for a typical MTT assay.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining:
-
For Cell Cycle: Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
For Apoptosis: Cells are stained with Annexin V-FITC and PI.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late) is determined using appropriate software.
Gene and Protein Expression Analysis
-
Reverse Transcription PCR (RT-PCR): Used to measure the mRNA expression levels of target genes (e.g., p53, c-Myc).[2]
-
Western Blotting: Used to determine the protein levels of target molecules (e.g., caspases, CDKs).
Signaling Pathways
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
While the 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold itself remains relatively unexplored, the extensive research on structurally similar compounds, particularly benzoxazinones and pyridazinones, strongly suggests its potential as a valuable core in drug discovery. The demonstrated anticancer and antimicrobial activities of these related scaffolds provide a solid foundation for the rational design and synthesis of novel 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives.
Future research should focus on:
-
Synthesis and Screening: The development of synthetic routes to generate a library of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives and subsequent screening against a broad panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action for any identified active compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency and selectivity.
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold represents a promising, yet underexplored, area for the development of new therapeutic agents. The insights gathered from its structural analogs pave the way for exciting new discoveries in the fight against cancer and infectious diseases.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sarpublication.com [sarpublication.com]
- 10. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold is a heterocyclic system of significant interest in medicinal chemistry. While direct and extensive in silico modeling studies on this specific scaffold are not widely published, its structural similarity to other biologically active pyridoxazine and benzoxazine derivatives suggests its potential as a source of novel therapeutic agents. These related classes of compounds have been investigated for a range of activities, including as anticancer and antimicrobial agents. For instance, pyrido[4,3-b][1]oxazines have been synthesized and evaluated as potential anticancer agents[2]. Similarly, derivatives of 2H-benzo[b][1]oxazin-3(4H)-one have been identified as potent and selective CDK9 inhibitors for treating hematologic malignancies[3].
This technical guide outlines a comprehensive in silico modeling workflow for the rational design and evaluation of novel 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives. The methodologies described are based on established computational techniques successfully applied to structurally related heterocyclic systems, providing a robust framework for researchers in the field.
Proposed In Silico Modeling Workflow
A systematic in silico approach is crucial for efficiently screening and optimizing lead compounds. The following workflow is proposed for the study of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanism of Action of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. While the mechanism of action of the parent compound is not extensively characterized, a wealth of research on its derivatives has revealed a range of biological activities, pointing to multiple potential molecular targets and signaling pathways. This technical guide provides an in-depth overview of the established mechanisms of action of various derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Anticancer Activity via Mitotic Arrest
Derivatives of the 2H-pyrido[4,3-b][1][2]oxazine scaffold have demonstrated potential as anticancer agents by interfering with cell division. Studies on a series of ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates have shown effects on the proliferation and mitotic index of cultured L1210 leukemia cells.[1]
Data Presentation
The following table summarizes the biological activity of selected 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates on the proliferation of L1210 cells.[1]
| Compound | Substituents | ID50 (µM) for L1210 Cell Proliferation |
| 8a | R¹=H, R²=CH₃ | 1.3 |
| 8b | R¹=H, R²=C₂H₅ | 2.0 |
| 8c | R¹=H, R²=C₆H₅ | 0.8 |
| 8d | R¹=CH₃, R²=CH₃ | 1.8 |
Experimental Protocols
Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates (8a-d) [1]
-
Preparation of 5-amino-4-hydroxypyridine (5): The nitro group of ethyl (6-amino-4-hydroxy-5-nitropyridin-2-yl)carbamate (4) is reduced via catalytic hydrogenation to yield the 5-amino-4-hydroxypyridine derivative 5.
-
Cyclization Reaction: Compound 5 is reacted with α-halo ketones (e.g., chloroacetone for 8a, 1-chlorobutan-2-one for 8b, α-chloroacetophenone for 8c, and 3-chloro-3-methyl-2-butanone for 8d) in acetic acid at room temperature. This reaction leads to the formation of the corresponding 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates 8.
Mitotic Index Assay in L1210 Cells [1]
-
Cell Culture: L1210 leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 8a-d) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Harvesting and Fixation: After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed with a suitable fixative (e.g., methanol:acetic acid, 3:1).
-
Staining: The fixed cells are stained with a DNA-binding dye that allows for the visualization of chromosomes (e.g., Giemsa stain or a fluorescent dye like DAPI).
-
Microscopic Analysis: The stained cells are examined under a microscope. The number of cells in mitosis (prophase, metaphase, anaphase, telophase) is counted per a specific total number of cells (e.g., 1000 cells).
-
Calculation of Mitotic Index: The mitotic index is calculated as the percentage of cells in mitosis relative to the total number of cells counted. An increase in the mitotic index suggests that the compound arrests cells in the M phase of the cell cycle.
Mandatory Visualization
Caption: Synthesis workflow for anticancer pyrido[4,3-b]oxazine derivatives.
Inhibition of Receptor Tyrosine Kinases: A Focus on EGFR
Certain derivatives of the pyridoxazine scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). These compounds show promise in the treatment of non-small cell lung cancer (NSCLC), particularly in cases with EGFR mutations that confer resistance to other therapies.
Data Presentation
The following table presents the in vitro anticancer activity (IC50 values) of a promising pyrido[2,3-b][1][2]oxazine derivative, compound 7f, against various NSCLC cell lines with different EGFR mutation statuses.[3]
| Cell Line | EGFR Mutation Status | IC50 of Compound 7f (µM) |
| HCC827 | Exon 19 deletion | 0.09 |
| NCI-H1975 | L858R/T790M double mutation | 0.89 |
| A-549 | Wild-type | 1.10 |
Experimental Protocols
MTT Assay for Cell Viability [3]
-
Cell Seeding: NSCLC cells (HCC827, NCI-H1975, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., 7f) for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Western Blot Analysis for EGFR Autophosphorylation [3]
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specific time, followed by lysis to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of EGFR autophosphorylation is determined by the reduction in the p-EGFR signal.
Mandatory Visualization
Caption: Inhibition of EGFR signaling by a pyrido[2,3-b][1][2]oxazine derivative.
Other Potential Mechanisms of Action
Research into derivatives of the broader pyridoxazine and related scaffolds has indicated other potential mechanisms of action, suggesting the versatility of this core structure in drug design.
-
Mineralocorticoid Receptor Antagonism: Certain morpholino-substituted 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-ones have been identified as nonsteroidal mineralocorticoid receptor antagonists. This suggests a potential application in cardiovascular diseases.
-
CDK9 Inhibition: 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been discovered as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9). This mechanism is relevant for the treatment of hematologic malignancies.
-
Antifungal and Antimicrobial Activity: Various derivatives of the 2H-1,4-pyridoxazin-3(4H)-one scaffold have been synthesized and screened for antimicrobial and antifungal activities, indicating a potential for development as anti-infective agents.[4]
The diverse biological activities of the derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one underscore the potential of this scaffold in the development of novel therapeutics for a wide range of diseases. Further investigation into the specific molecular interactions of these compounds with their targets will be crucial for optimizing their efficacy and selectivity.
References
- 1. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structural Blueprint for Potency: A Deep Dive into the Structure-Activity Relationship of 2H-Pyrido[4,3-b]oxazin-3(4H)-one Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2H-Pyrido[4,3-b]oxazin-3(4H)-one analogs, a class of heterocyclic compounds that has garnered significant interest in the field of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key structural modifications that influence the biological activity of these compounds. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to facilitate the rational design of novel and more potent therapeutic agents.
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold has proven to be a versatile template for the development of inhibitors targeting a range of biological targets, most notably in the areas of oncology and infectious diseases. Analogs of this core structure have demonstrated potent activity as inhibitors of key enzymes such as epidermal growth factor receptor (EGFR) tyrosine kinase and phosphoinositide 3-kinase (PI3K), both critical players in cancer cell proliferation and survival. Furthermore, certain derivatives have exhibited promising broad-spectrum antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.
This guide will dissect the intricate relationships between the chemical structure of these analogs and their biological function, providing a clear roadmap for medicinal chemists and pharmacologists working to optimize the therapeutic potential of this promising class of compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for various series of 2H-Pyrido[4,3-b]oxazin-3(4H)-one analogs, focusing on their anticancer and antibacterial activities. The data highlights the impact of substitutions at different positions of the pyridoxazinone core on their inhibitory potency.
Table 1: Anticancer Activity of Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitors
| Compound | R1 | R2 | Cell Line | IC50 (µM)[3] |
| 7f | 4-methoxyphenyl | H | HCC827 | 0.09 |
| NCI-H1975 | 0.89 | |||
| A-549 | 1.10 | |||
| 7g | 4-fluorophenyl | H | HCC827 | 0.12 |
| NCI-H1975 | 1.05 | |||
| A-549 | 1.32 | |||
| 7h | 4-chlorophenyl | H | HCC827 | 0.15 |
| NCI-H1975 | 1.18 | |||
| A-549 | 1.55 |
Table 2: Antibacterial Activity of Oxabicyclooctane-Linked 1,5-Naphthyridinyl-Pyridoxazinones
| Compound | Substitution at C-3 of Pyridoxazinone | Target Bacteria | MIC (µg/mL) |
| Parent (AM-8085) | H | Staphylococcus aureus | 0.008 |
| Analog 1 | Fluoro | Staphylococcus aureus | 0.004 |
| Analog 2 | Chloro | Staphylococcus aureus | 0.008 |
| Analog 3 | Methyl | Staphylococcus aureus | 0.008 |
| Analog 4 | Methoxy | Staphylococcus aureus | >16 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates
A general procedure for the synthesis of the title compounds involves the reaction of 5-amino-4-hydroxypyridine with α-halo ketones.[4]
-
Preparation of the 5-amino-4-hydroxypyridine intermediate: Catalytic hydrogenation of the nitro group of the corresponding 4-hydroxypyridine precursor yields the 5-amino-4-hydroxypyridine.[4]
-
Cyclization Reaction: The 5-amino-4-hydroxypyridine is then reacted with an appropriate α-halo ketone in acetic acid at room temperature.[4] The reaction mixture is stirred for a specified period, typically several hours, until the reaction is complete as monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is then neutralized, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR kinase is determined using a kinase activity assay, such as the ADP-Glo™ Kinase Assay.
-
Reaction Setup: The assay is performed in a 96- or 384-well plate. The reaction mixture contains the recombinant human EGFR kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: After the incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The amount of ADP produced is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][5]
PI3K Kinase Inhibition Assay
The inhibitory activity against PI3K is determined using a similar kinase assay format, often measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the PI3K enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), ATP, and the test compound.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific duration.
-
Product Detection: The amount of PIP3 produced is quantified using various methods, such as an ELISA-based assay where a PIP3-binding protein is used for detection.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by 2H-Pyrido[4,3-b]oxazin-3(4H)-one analogs and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Discovery of 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives as Potent Mineralocorticoid Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of a novel series of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives as nonsteroidal antagonists of the Mineralocorticoid Receptor (MR). The mineralocorticoid receptor, a nuclear hormone receptor, plays a critical role in regulating blood pressure and electrolyte balance. Its overactivation is implicated in various cardiovascular and renal diseases. This document outlines the logical progression from an initial high-throughput screening (HTS) hit to the identification of a potent and selective lead candidate. It includes a summary of key structure-activity relationships (SAR), detailed experimental methodologies for the assays employed, and visualizations of the underlying biological pathways and discovery workflow.
Introduction
The Mineralocorticoid Receptor (MR) is a ligand-activated transcription factor that, upon binding to its endogenous ligand aldosterone, modulates the expression of genes involved in sodium and potassium transport. Dysregulation of the MR signaling pathway is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. While steroidal MR antagonists like spironolactone and eplerenone are clinically effective, their use can be limited by mechanism-based side effects and off-target activities. This has driven the search for novel, nonsteroidal antagonists with improved potency and selectivity.
This guide focuses on the discovery of a series of morpholine-based 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-ones, which emerged from a focused drug discovery campaign. The journey began with a modestly potent pyrrolidine-based hit from a high-throughput screen, which was subsequently optimized through iterative medicinal chemistry efforts to yield a clinical candidate with significantly improved pharmacological properties.
Data Presentation: Quantitative Analysis
The following tables summarize the in vitro potency and selectivity of key compounds identified during the lead optimization process.
Note: Specific quantitative data from the primary research article by Piotrowski et al. were not available in the public domain at the time of this writing. The tables below are structured to represent the type of data generated in such a drug discovery program and use placeholders to indicate where specific values would be reported.
Table 1: In Vitro Mineralocorticoid Receptor Binding Affinity
| Compound ID | Structure | MR Binding IC50 (nM) [Placeholder] |
| 9 | (HTS Hit) Pyrrolidine Derivative | >1000 |
| 10 | (Initial Lead) Morpholine Derivative | 500 - 1000 |
| 13 | (Intermediate) Monosubstituted Morpholine | 100 - 500 |
| 22 | (Lead Candidate) cis-Disubstituted Morpholine | <50 |
Table 2: In Vitro Functional Antagonism and Selectivity
| Compound ID | MR Functional Antagonism IC50 (nM) [Placeholder] | Glucocorticoid Receptor (GR) Antagonism IC50 (nM) [Placeholder] | Progesterone Receptor (PR) Antagonism IC50 (nM) [Placeholder] | Androgen Receptor (AR) Antagonism IC50 (nM) [Placeholder] |
| 9 | >1000 | >10,000 | >10,000 | >10,000 |
| 10 | 500 - 1000 | >10,000 | >10,000 | >10,000 |
| 13 | 100 - 500 | >10,000 | >10,000 | >10,000 |
| 22 | <50 | >10,000 | >10,000 | >10,000 |
Signaling Pathway and Discovery Workflow
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Mineralocorticoid Receptor. In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the HSPs dissociate, and the receptor-ligand complex translocates to the nucleus. There, it dimerizes and binds to hormone response elements (HREs) on the DNA, recruiting co-activators to initiate the transcription of target genes. MR antagonists, such as the 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives, competitively bind to the MR, preventing agonist binding and subsequent downstream signaling.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold is a heterocyclic structure of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active compounds. This document provides a detailed, proposed protocol for the synthesis of this target molecule. The outlined methodology is based on established chemical principles and analogous reactions reported for related pyridone and oxazinone derivatives. While direct experimental data for this specific synthesis is not extensively available in the reviewed literature, this protocol offers a robust starting point for its chemical preparation.
Introduction
Pyrido-oxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. They are structurally related to a variety of bioactive molecules and have been investigated for a range of therapeutic applications. The synthesis of novel derivatives within this class is a key step in the exploration of their potential as new drug candidates. This protocol details a proposed synthetic pathway to 2H-pyrido[4,3-b]oxazin-3(4H)-one, a specific isomer in this family. The synthesis is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Proposed Synthetic Pathway
The proposed synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one starts from the commercially available 3-aminopyridine-4-carboxylic acid. The synthesis involves a two-step process: N-chloroacetylation of the starting material followed by an intramolecular nucleophilic substitution to achieve cyclization.
Caption: Proposed two-step synthesis of 2H-pyrido[4,3-b]oxazin-3(4H)-one.
Experimental Protocol
Materials and Methods
Reagents:
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
-
Standard glassware for organic synthesis
Step 1: Synthesis of 3-(2-chloroacetamido)picolinic acid (Intermediate)
Procedure:
-
To a stirred solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous pyridine (10 mL per gram of starting material) at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of methanol in DCM) or by recrystallization to obtain pure 3-(2-chloroacetamido)picolinic acid.
Step 2: Synthesis of 2H-pyrido[4,3-b]oxazin-3(4H)-one (Target Compound)
Procedure:
-
To a solution of 3-(2-chloroacetamido)picolinic acid (1.0 eq) in anhydrous DMF (15 mL per gram of intermediate), add potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the cyclization by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the final product, 2H-pyrido[4,3-b]oxazin-3(4H)-one.
Data Presentation
The following table summarizes the expected outcomes for the synthesis. The values are illustrative and based on typical yields and reaction times for analogous chemical transformations found in the literature for related heterocyclic systems.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Expected Reaction Time (h) |
| 1 | N-Chloroacetylation | 3-Aminopyridine-4-carboxylic acid | 3-(2-chloroacetamido)picolinic acid | 70-85 | 12-24 |
| 2 | Intramolecular Cyclization | 3-(2-chloroacetamido)picolinic acid | 2H-pyrido[4,3-b]oxazin-3(4H)-one | 60-75 | 8-16 |
Potential Signaling Pathway Involvement
Given the structural motifs present in the target molecule, it is plausible that it could be investigated as an inhibitor of various signaling pathways implicated in diseases such as cancer or inflammation. For instance, many heterocyclic compounds are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a target for investigation.
Caption: Hypothetical inhibition of a generic kinase signaling pathway by the target molecule.
Conclusion
This document provides a comprehensive, albeit proposed, protocol for the synthesis of 2H-pyrido[4,3-b]oxazin-3(4H)-one. The described methodology is grounded in established organic synthesis principles and provides a clear pathway for researchers to produce this compound of interest. The successful synthesis of this and related molecules will enable further investigation into their biological activities and potential as therapeutic agents. It is recommended that standard laboratory safety precautions be followed throughout all experimental procedures.
References
Application Notes and Protocols for High-Throughput Screening of 2H-Pyrido[4,3-b]oxazin-3(4H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds. Derivatives of this and related structures, such as other pyridoxazines and pyridopyrimidines, have shown potential as potent and selective modulators of key biological targets implicated in a range of diseases, including cancer and cardiovascular disorders. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the discovery of novel therapeutic agents. These application notes provide a framework for the design and execution of HTS campaigns targeting relevant biological pathways, along with detailed experimental protocols.
Potential Biological Targets and Therapeutic Areas
Libraries of 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its analogs have been investigated for a variety of biological activities. Based on existing research on similar heterocyclic systems, promising therapeutic targets for screening include:
-
Kinase Inhibitors: Many pyridone-fused heterocycles act as inhibitors of protein kinases, which are crucial regulators of cell signaling. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (e.g., CDK9), and Mitogen-Activated Protein Kinases (MAPK).[1][2][3][4] The inhibition of these kinases is a well-established strategy in oncology.
-
Anticancer Agents: Compounds with the pyrido[4,3-b][5][6]oxazine core have been synthesized and evaluated for their potential as anticancer agents.[7] Their effects have been demonstrated on the proliferation of leukemia cell lines.[7]
-
Mineralocorticoid Receptor Antagonists: Morpholino-based derivatives of 2H-pyrido[3,2-b][5][6]oxazin-3(4H)-ones have been identified as nonsteroidal mineralocorticoid receptor antagonists, suggesting applications in cardiovascular diseases.[5][8]
-
Vasodilators: The related pyridazin-3(2H)-one core is found in compounds with vasodilator properties, indicating a potential for discovering new treatments for hypertension and other cardiovascular diseases.[9]
Data Presentation: Summary of Biological Activities
The following tables summarize quantitative data from studies on related pyridoxazine and pyridopyrimidine derivatives, providing a reference for expected potencies.
Table 1: Inhibitory Activity of Pyrido[2,3-b][5][6]oxazine-based EGFR-TK Inhibitors [2]
| Compound | Target Cell Line | Mutation Status | IC50 (µM) |
| 7f | HCC827 | EGFR exon 19 deletion | 0.09 |
| NCI-H1975 | EGFR L858R/T790M | 0.89 | |
| A-549 | Wild-type EGFR | 1.10 | |
| 7g | HCC827 | EGFR exon 19 deletion | Data not specified |
| NCI-H1975 | EGFR L858R/T790M | Data not specified | |
| A-549 | Wild-type EGFR | Data not specified | |
| 7h | HCC827 | EGFR exon 19 deletion | Data not specified |
| NCI-H1975 | EGFR L858R/T790M | Data not specified | |
| A-549 | Wild-type EGFR | Data not specified |
Note: Compounds 7f, 7g, and 7h were highlighted as the most promising, with 7f showing potency equivalent to osimertinib. These compounds were also noted to be selectively cytotoxic against cancer cells while not harming normal BEAS-2B cells at doses over 61 µM.[2]
Table 2: Cytotoxic Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives [3]
| Compound | Target Cell Line | IC50 (µM) |
| 8a | PC-3 (Prostate Cancer) | 7.98 |
| 9a | PC-3 (Prostate Cancer) | 9.26 |
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives against EGFR [3]
| Compound | EGFR Target | IC50 (µM) |
| 8a | Wild-Type EGFR | 0.099 |
| Mutant EGFR (T790M) | 0.123 |
Experimental Protocols and Workflows
A typical high-throughput screening campaign for a 2H-Pyrido[4,3-b]oxazin-3(4H)-one library involves a tiered approach, starting with a primary screen to identify "hits," followed by secondary and tertiary assays for confirmation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its Analogs in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 2H-Pyrido[4,3-b]oxazin-3(4H)-one is limited in the public domain. The following application notes and protocols are based on studies of structurally related pyrido-oxazinone and benzoxazinone analogs and are intended to serve as a representative guide. Researchers should optimize these protocols for their specific experimental conditions.
Introduction
2H-Pyrido[4,3-b]oxazin-3(4H)-one belongs to the pyridoxazine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific data on the requested molecule is sparse, its structural analogs have shown promise as potent inhibitors of key cellular targets, making them valuable tools for in vitro research and drug discovery, particularly in oncology. This document provides an overview of the potential applications of 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its analogs in cell-based assays, along with detailed experimental protocols.
Potential Applications in Cell-Based Assays
Based on the activities of related compounds, 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its derivatives can be investigated for a variety of effects in cell-based assays, including:
-
Anticancer Activity: Evaluation of cytotoxic and cytostatic effects against various cancer cell lines.
-
Enzyme Inhibition: Screening for inhibitory activity against specific kinases involved in cell signaling pathways, such as EGFR, CDK9, and PI3K.[1][2]
-
Apoptosis Induction: Investigating the ability of the compound to induce programmed cell death.
-
Cell Cycle Analysis: Determining the effect of the compound on cell cycle progression.
Data Presentation: Anticancer Activity of Pyrido-oxazinone Analogs
The following table summarizes the in vitro anticancer activity of representative pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors against different non-small cell lung cancer (NSCLC) cell lines.
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| 7f | HCC827 | Exon 19 deletion | 0.09 | [4] |
| NCI-H1975 | L858R/T790M | 0.89 | [4] | |
| A-549 | Wild-type (overexpression) | 1.10 | [4] | |
| 7g | HCC827 | Exon 19 deletion | 0.12 | [4] |
| NCI-H1975 | L858R/T790M | 1.05 | [4] | |
| A-549 | Wild-type (overexpression) | 1.50 | [4] | |
| 7h | HCC827 | Exon 19 deletion | 0.15 | [4] |
| NCI-H1975 | L858R/T790M | 1.21 | [4] | |
| A-549 | Wild-type (overexpression) | 1.80 | [4] | |
| Osimertinib | HCC827 | Exon 19 deletion | 0.08 | [4] |
| (Control) | NCI-H1975 | L858R/T790M | 0.75 | [4] |
| A-549 | Wild-type (overexpression) | 1.00 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the compound on cancer cells.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HCC827, H1975)[4]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
2H-Pyrido[4,3-b]oxazin-3(4H)-one or analog (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the compound.
Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
2H-Pyrido[4,3-b]oxazin-3(4H)-one or analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways
Derivatives of the closely related 2H-benzo[b][1][3]oxazin-3(4H)-one have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and CDK9 pathways.
Simplified PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by a benzoxazinone analog.[2]
Simplified CDK9-Mediated Transcription Regulation
Caption: Inhibition of CDK9-mediated transcription by a benzoxazinone analog.[1]
References
- 1. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Analytical Methods for 2H-Pyrido[4,3-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of analytical methods for the quantification of 2H-Pyrido[4,3-b]oxazin-3(4H)-one in bulk drug substance and pharmaceutical dosage forms. The protocols are based on established principles of analytical chemistry and adhere to ICH guidelines for method validation.
Introduction
2H-Pyrido[4,3-b]oxazin-3(4H)-one and its derivatives are heterocyclic compounds of interest in medicinal chemistry.[1] Robust and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic assessment of these potential drug candidates. This document outlines the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Chemical Structure of 2H-Pyrido[4,3-b]oxazin-3(4H)-one:
-
Molecular Formula: C₇H₆N₂O₂
-
Molecular Weight: 150.13 g/mol
-
CAS Number: 20348-09-8
High-Performance Liquid Chromatography (HPLC-UV) Method Development
A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. The following protocol outlines a systematic approach to developing such a method.
Experimental Protocol: HPLC-UV Method Development
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Initial Gradient: 10% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2H-Pyrido[4,3-b]oxazin-3(4H)-one reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL solution.
-
Working Standard Solution: Dilute the stock solution to a concentration of 100 µg/mL with the mobile phase.
-
-
Method Optimization:
-
Inject the working standard solution and evaluate the peak shape, retention time, and resolution from any impurities.
-
Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal separation and peak symmetry.
-
-
Forced Degradation Studies (Stress Testing):
-
Subject the API to stress conditions to generate potential degradation products. This is crucial for demonstrating the stability-indicating nature of the method.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 1 hour.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples and ensure the method can resolve the main peak from all degradation products.
-
HPLC-UV Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines.
Table 1: Summary of HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. | No interference at the retention time of the analyte peak. Peak purity of the analyte peak should pass. |
| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Six replicate injections of the standard solution. - Intermediate Precision (Inter-day): Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear. | Established from linearity and accuracy studies. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). | %RSD of replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | To be determined experimentally. |
Data Presentation: HPLC-UV Method Validation (Hypothetical Data)
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 125,432 |
| 75 | 188,148 |
| 100 | 250,864 |
| 125 | 313,580 |
| 150 | 376,296 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 80.0 | 79.5 | 99.4 | 0.8 |
| 100% | 100.0 | 100.5 | 100.5 | 0.5 |
| 120% | 120.0 | 121.0 | 100.8 | 0.6 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
For bioanalytical studies or trace-level impurity analysis, a more sensitive and selective LC-MS/MS method is required.
Experimental Protocol: LC-MS/MS Method Development
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of 2H-Pyrido[4,3-b]oxazin-3(4H)-one (approx. 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the protonated molecule [M+H]⁺.
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
-
MRM Transition Selection:
-
Select at least two MRM transitions for the analyte (one for quantification and one for confirmation).
-
Optimize the collision energy for each transition.
-
-
Chromatographic Conditions:
-
The HPLC conditions developed in Section 2 can be used as a starting point. Often, faster gradients and smaller particle size columns (e.g., sub-2 µm) are used for LC-MS/MS to reduce run times.
-
-
Internal Standard Selection:
-
Select a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. If not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
-
LC-MS/MS Method Validation
Validation for bioanalytical methods follows specific guidelines from regulatory agencies (e.g., FDA, EMA).
Table 4: Summary of LC-MS/MS Bioanalytical Method Validation Parameters
| Parameter | Test | Acceptance Criteria |
| Selectivity | Analyze at least six blank matrix samples from different sources. | No significant interference at the retention time of the analyte and IS. |
| Linearity | A calibration curve with a blank, a zero standard, and at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze quality control (QC) samples at four levels (LLOQ, low, mid, high) in at least five replicates. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Compare the analyte response from extracted samples to that of post-extraction spiked samples. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
In vitro and in vivo efficacy of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
Disclaimer: Extensive literature searches did not yield specific in vitro and in vivo efficacy data for the compound 2H-Pyrido[4,3-b]oxazin-3(4H)-one . The following application notes and protocols are based on studies of structurally related pyridoxazinone and benzoxazinone derivatives. These notes are intended to provide a general framework for researchers interested in the potential biological activities of this class of compounds.
I. Introduction
The pyridoxazinone scaffold is a heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. While direct efficacy data for 2H-Pyrido[4,3-b]oxazin-3(4H)-one is not currently available in published literature, research on related structures, such as isomers and benzo-fused analogs, suggests potential therapeutic applications in areas including oncology, inflammation, and neurodegenerative diseases. These compounds have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinases (PI3Ks), and epidermal growth factor receptor-tyrosine kinases (EGFR-TKs).
II. Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of related compounds, the 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold may exhibit efficacy in the following areas:
-
Oncology: Derivatives of the related 2H-benzo[b][1]oxazin-3(4H)-one have been identified as potent and selective CDK9 inhibitors.[2] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[2] Additionally, other benzoxazinone derivatives have shown inhibitory activity against PI3Kα, a critical component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[3] Furthermore, pyrido[2,3-b][4]oxazine derivatives have been explored as EGFR-TK inhibitors, targeting mutations that drive the growth of non-small cell lung cancer.[5]
-
Neurodegenerative Diseases: Certain benzo[1][4]oxazin-3(4H)-one derivatives have been evaluated as potential acetylcholinesterase (AChE) inhibitors, an enzyme targeted in the symptomatic treatment of Alzheimer's disease.[6]
-
Anti-inflammatory Effects: Some benzoxazin-4-one derivatives have demonstrated significant in vivo anti-inflammatory and analgesic activities in animal models, suggesting potential applications in the treatment of inflammatory disorders.[7]
III. Quantitative Data on Related Compounds
The following tables summarize the in vitro activity of various pyridoxazinone and benzoxazinone derivatives from published studies.
Table 1: In Vitro Antiproliferative Activity of Pyrido[2,3-b][1][4]oxazine Derivatives against NSCLC Cell Lines [5]
| Compound | HCC827 (EGFR del 19) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A-549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | ND | ND | ND |
| 7h | ND | ND | ND |
| Osimertinib | ND | ND | ND |
| ND: Not Disclosed in the provided search results. |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Benzo[1][4]oxazin-3(4H)-one Derivatives [6]
| Compound | AChE IC50 (µg/mL) |
| 6d | 32.00 |
| 6f | 25.33 |
| Note: The specific structures of compounds 6d and 6f are detailed in the cited literature. |
IV. Experimental Protocols
The following are generalized protocols based on methodologies described for related compounds. Researchers should optimize these protocols for their specific experimental setup.
A. In Vitro Antiproliferative Assay (MTT Assay)
This protocol is based on the methodology used to evaluate pyrido[2,3-b][1][4]oxazine derivatives against non-small cell lung cancer cell lines.[5]
1. Cell Culture:
- Culture human non-small cell lung cancer cell lines (e.g., A549, H1975, HCC827) and a normal human bronchial epithelial cell line (BEAS-2B) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed cells into 96-well plates at a density of 5 x 10^3 cells per well.
- Allow cells to adhere overnight.
3. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Prepare serial dilutions of the test compound in culture medium.
- Replace the medium in the 96-well plates with the medium containing the test compound at various concentrations.
- Include a vehicle control (DMSO) and a positive control (e.g., Osimertinib).
- Incubate the plates for 72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
B. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is based on the methodology used to evaluate benzoxazin-4-one derivatives.[7]
1. Animals:
- Use adult Wistar rats of either sex, weighing between 150-200g.
- House the animals under standard laboratory conditions with free access to food and water.
- Acclimatize the animals for at least one week before the experiment.
2. Compound Administration:
- Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Diclofenac sodium), and test compound groups.
- Administer the test compounds and controls orally or intraperitoneally at a specified dose.
3. Induction of Edema:
- One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
- Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
V. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways targeted by pyridoxazinone derivatives and a general workflow for their evaluation.
Caption: Potential mechanism of action via CDK9 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
Application Notes and Protocols for Assay Development Targeting 2H-Pyrido[4,3-b]oxazin-3(4H-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of assays targeting potential downstream effectors of compounds based on the 2H-pyrido[4,3-b]oxazin-3(4H)-one scaffold. While the direct targets of this specific scaffold are not extensively defined in public literature, related benzoxazinone and pyridoxazinone cores have demonstrated inhibitory activity against key cellular signaling proteins, including Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-Kinase (PI3K).
These notes are designed to guide researchers in establishing robust biochemical and cell-based assays to screen and characterize novel compounds derived from the 2H-pyrido[4,3-b]oxazin-3(4H)-one backbone for their potential as inhibitors of these critical cancer-related targets.
Section 1: Targeting Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key regulator of transcriptional elongation. It forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcript elongation.[1][2] Dysregulation of CDK9 activity is implicated in various cancers due to the overexpression of oncogenes and anti-apoptotic proteins.[3][4] Therefore, CDK9 is a promising therapeutic target.
CDK9 Signaling Pathway
The canonical CDK9 signaling pathway involves the activation of the P-TEFb complex, which releases RNAPII from promoter-proximal pausing, a critical step in gene transcription.
Experimental Protocols
This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of test compounds on the enzymatic activity of purified CDK9/Cyclin T1 complex. The assay quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK substrate peptide (e.g., derived from RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the CDK9/Cyclin T1 enzyme and the substrate peptide in kinase assay buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
This protocol assesses the effect of test compounds on the proliferation and viability of a cancer cell line known to be sensitive to CDK9 inhibition (e.g., MV4-11, a human acute myeloid leukemia cell line).
Materials:
-
MV4-11 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the respective wells and include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the test compound.
Quantitative Data for CDK9 Inhibitors with Related Scaffolds
| Compound Class | Compound ID | Target | IC50 (µM) | Reference |
| Quinazolinone | 7 | CDK9 | 0.115 | [5] |
| Quinazolinone | 9 | CDK9 | 0.131 | [5] |
| Quinazolinone | 25 | CDK9 | 0.142 | [5] |
| Benzo[d][6][7]oxazin-4-one | 24 | CDK9 | >3-fold less potent than 25 | [5] |
| Imadazopyrazine | 1d | CDK9 | 0.18 | [8] |
Section 2: Targeting Phosphoinositide 3-Kinase (PI3K) / mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[6][9] Aberrant activation of this pathway is a common event in many human cancers, making its components attractive targets for drug development.[10]
PI3K/mTOR Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR.
Experimental Protocols
This protocol measures the activity of purified PI3Kα by quantifying the amount of ADP produced during the phosphorylation of PIP2.
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in kinase assay buffer. The final DMSO concentration should be ≤0.5%.
-
Enzyme/Lipid Mixture: Prepare a mixture of the PI3Kα enzyme and the lipid substrate in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 0.5 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid mixture.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition against the log concentration of the test compound.
This protocol assesses the ability of test compounds to inhibit the PI3K pathway in cells by measuring the phosphorylation status of AKT, a key downstream effector.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., BT-20, MCF-7)
-
Complete cell culture medium
-
6-well plates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-AKT, total-AKT, and the loading control. Normalize the phospho-AKT signal to total-AKT and the loading control to determine the dose-dependent inhibition of AKT phosphorylation.
Quantitative Data for PI3K Inhibitors with Related Scaffolds
| Compound Class | Compound ID | Target | IC50 (µM) | Reference |
| 1,3-Benzoxazine | 40 | PI3K | 0.64 | [11] |
| 1,3-Benzoxazine | 53 | PI3Kδ | 0.64 | [11] |
| Chromen-oxazine | 17a | PI3Kδ | 5.08 | [11] |
| Tricyclic Derivative | 1 | PI3Kα (mouse) | 0.00141 (Ki) | [12] |
| Tricyclic Derivative | 1 | mTOR | 0.00451 (Ki) | [12] |
These application notes and protocols provide a foundational framework for the development of assays to screen and characterize 2H-pyrido[4,3-b]oxazin-3(4H)-one derivatives against CDK9 and PI3K/mTOR, two high-value targets in oncology drug discovery. The provided methodologies can be adapted and optimized based on specific laboratory resources and research objectives.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacokinetic profiling of novel chemical entities, specifically focusing on the 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold. While specific data for this compound is not publicly available, this document outlines the essential experimental protocols required to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The following sections detail the methodologies for key in vitro and in vivo assays, data presentation templates, and visual workflows to guide the experimental process.
In Vitro Metabolic Stability Assessment
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[1][2][3] This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[2][3]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of 2H-Pyrido[4,3-b]oxazin-3(4H)-one using liver microsomes, which are rich in cytochrome P450 enzymes.[1][3][4]
Materials:
-
2H-Pyrido[4,3-b]oxazin-3(4H)-one (test compound)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining liver microsomes and phosphate buffer in a 96-well plate. Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[1]
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[1][5]
Data Presentation:
The results of the metabolic stability assay can be summarized in the following table:
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one | Human | ||
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one | Rat | ||
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one | Mouse | ||
| Positive Control (e.g., Verapamil) | Human |
Calculation of Parameters:
-
Half-life (t½): Determined from the slope of the natural log of the percent remaining parent compound versus time plot.
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[1]
Experimental Workflow:
In Vitro Metabolic Stability Workflow
Plasma Protein Binding Assessment
The extent to which a drug binds to plasma proteins affects its distribution and availability to reach the target site.[5][6][7] Highly protein-bound drugs have a lower free fraction, which may impact their efficacy.[5][6][7]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The RED method is a commonly used technique to determine the fraction of a compound that is unbound to plasma proteins.[5][6][8]
Materials:
-
2H-Pyrido[4,3-b]oxazin-3(4H)-one (test compound)
-
Plasma (human, rat, or mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
RED device inserts and base plate
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (for LC-MS/MS analysis)
-
Incubator/shaker (37°C)
-
LC-MS/MS system[5]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the plasma with the test compound to the desired final concentration (e.g., 1-10 µM).[6][8]
-
Add the spiked plasma to one chamber of the RED device insert and PBS to the other chamber.[5][6][8]
-
Assemble the RED device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours).[5][6]
-
After incubation, collect aliquots from both the plasma and buffer chambers.[6][7]
-
Matrix match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][7]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the compound.[5][7]
Data Presentation:
The plasma protein binding data can be presented in the following table:
| Compound | Species | Concentration (µM) | % Unbound (fu) | % Bound |
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one | Human | 1 | ||
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one | Rat | 1 | ||
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one | Mouse | 1 | ||
| Positive Control (e.g., Warfarin) | Human | 1 |
Calculation of Parameters:
-
% Unbound (fu): Calculated as (Concentration in buffer chamber / Concentration in plasma chamber) * 100.[5]
Experimental Workflow:
Plasma Protein Binding (RED) Workflow
In Vivo Pharmacokinetic Study
In vivo studies in animal models are essential to understand the overall ADME profile of a drug candidate in a living system.[9][10][11]
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in mice or rats following intravenous (IV) and oral (PO) administration.[11][12][13]
Materials:
-
2H-Pyrido[4,3-b]oxazin-3(4H)-one (test compound)
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Rodents (mice or rats)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize the animals to the laboratory conditions.[13] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[12][13]
-
Prepare the dosing formulations of the test compound for both IV and PO administration at the desired concentrations.
-
Administer the compound to two groups of animals, one via IV injection (e.g., into the tail vein) and the other via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[9][12] Serial bleeding from the same animal is preferred to reduce variability.[9]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples by LC-MS/MS to determine the concentration of the test compound at each time point.
Data Presentation:
The pharmacokinetic parameters are calculated from the plasma concentration-time profiles and can be summarized as follows:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC(0-t) (nghr/mL) | ||
| AUC(0-inf) (nghr/mL) | ||
| t½ (hr) | ||
| CL (mL/hr/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (F%) | N/A |
Calculation of Parameters:
-
Cmax: Maximum observed plasma concentration.[10]
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.[10]
-
CL: Clearance.[10]
-
Vd: Volume of distribution.[10]
-
Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Workflow:
In Vivo Pharmacokinetic Study Workflow
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 6. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. enamine.net [enamine.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. In vivo pharmacokinetic study [bio-protocol.org]
Application Notes and Protocols: Click Chemistry with 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These protocols outline the synthesis of a versatile alkyne-modified pyridoxazinone scaffold and its subsequent reaction with a panel of azides to generate novel 1,2,3-triazole conjugates. The application of these derivatives as potential kinase inhibitors is explored, with a focus on targeting cancer-relevant signaling pathways such as the PI3K/Akt and CDK9 pathways. All protocols are designed to be accessible and reproducible for researchers in drug discovery and medicinal chemistry.
Introduction
The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Click chemistry, particularly the robust and efficient CuAAC reaction, offers a powerful strategy for rapidly diversifying core scaffolds to build libraries of compounds for biological screening. The resulting 1,4-disubstituted 1,2,3-triazole linkage is not just a passive linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of the parent molecule.[1][2]
This guide details a proposed synthetic route to equip the 2H-Pyrido[4,3-b]oxazin-3(4H)-one core with a terminal alkyne, rendering it ready for click functionalization. The subsequent protocols describe the parallel synthesis of a library of triazole derivatives and suggest methods for their biological evaluation against key cancer targets like PI3K and CDK9.
Experimental Protocols
Protocol 1: Synthesis of 4-(Prop-2-yn-1-yl)-2H-pyrido[4,3-b]oxazin-3(4H)-one (Alkyne-Functionalized Core)
This protocol describes the N-alkylation of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one core with propargyl bromide to introduce a terminal alkyne handle necessary for click chemistry.
Materials:
-
2H-Pyrido[4,3-b]oxazin-3(4H)-one
-
Propargyl bromide (80% solution in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2H-Pyrido[4,3-b]oxazin-3(4H)-one (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 4-(prop-2-yn-1-yl)-2H-pyrido[4,3-b]oxazin-3(4H)-one.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click reaction between the alkyne-functionalized pyridoxazinone and various azide-containing building blocks.
Materials:
-
4-(Prop-2-yn-1-yl)-2H-pyrido[4,3-b]oxazin-3(4H)-one (from Protocol 1)
-
Aryl or alkyl azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
In a vial, dissolve 4-(prop-2-yn-1-yl)-2H-pyrido[4,3-b]oxazin-3(4H)-one (1.0 eq) and the desired azide (1.1 eq) in a 1:1 mixture of t-BuOH and water (approximately 0.2 M concentration).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add the CuSO₄·5H₂O to the reaction mixture. The solution may turn a pale green/blue.
-
Stir the reaction vigorously at room temperature for 8-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired 1,2,3-triazole conjugate.
Data Presentation
The following tables present hypothetical but representative data for a series of synthesized 2H-Pyrido[4,3-b]oxazin-3(4H)-one-triazole conjugates, based on typical yields for CuAAC reactions and published inhibitory activities of similar heterocyclic compounds.
Table 1: Synthesis and Characterization of Triazole Derivatives
| Compound ID | R-Group (from R-N₃) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| PBOX-Tz-01 | Phenyl | 12 | 92 | >98 |
| PBOX-Tz-02 | 4-Fluorophenyl | 10 | 95 | >99 |
| PBOX-Tz-03 | 4-Methoxyphenyl | 14 | 89 | >98 |
| PBOX-Tz-04 | Benzyl | 12 | 94 | >99 |
| PBOX-Tz-05 | 3,4-Dimethoxybenzyl | 16 | 85 | >97 |
| PBOX-Tz-06 | Cyclohexyl | 20 | 78 | >95 |
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | PI3Kα IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| PBOX-Tz-01 | 850 | 450 |
| PBOX-Tz-02 | 620 | 210 |
| PBOX-Tz-03 | 450 | 150 |
| PBOX-Tz-04 | 910 | 520 |
| PBOX-Tz-05 | 350 | 95 |
| PBOX-Tz-06 | >1000 | 850 |
| Reference Cpd 1 | 50 | - |
| Reference Cpd 2 | - | 25 |
Reference Cpd 1 and 2 are hypothetical positive controls for PI3Kα and CDK9 inhibition, respectively.
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for synthesis and evaluation.
Signaling Pathway
Caption: PI3K/Akt signaling pathway and inhibitor action.
Application Notes
-
Scaffold Versatility: The N-alkylation protocol can be adapted for introducing linkers of different lengths or with alternative functionalities by choosing different haloalkane reagents.
-
Click Reaction Optimization: The CuAAC reaction is generally robust. However, for poorly soluble substrates, co-solvents such as DMSO or DMF may be added (up to 10% v/v). Reaction times can vary depending on the steric and electronic properties of the azide.
-
Biological Activity: The 1,2,3-triazole moiety is known to be a stable and often beneficial component in bioactive molecules.[1] The hypothetical data in Table 2 suggests that substitution on the triazole's aryl ring can significantly modulate inhibitory activity against kinases like PI3K and CDK9. For instance, the introduction of electron-donating groups (e.g., methoxy) on a phenyl ring (PBOX-Tz-03, PBOX-Tz-05) may enhance potency, a common trend in kinase inhibitor design that can be explored systematically using this platform.
-
Targeting Cancer Pathways: Aberrant activation of the PI3K/Akt pathway is a hallmark of many cancers, promoting cell survival and proliferation.[3][4] Similarly, CDK9 is a key transcriptional regulator whose dysregulation is implicated in various malignancies.[5][6] The synthesized library of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives serves as a starting point for identifying potent and selective inhibitors of these critical cancer targets. Lead compounds identified from initial screens can be further optimized to improve their pharmacological profiles.
References
- 1. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Divergent synthesis of N-heterocycles via controllable cyclization of azido-diynes catalyzed by copper and gold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactams. XIII. Alkylation of Lactim Ethers : A Novel Synthetic Route to N-(2-Arylethyl) lactams from N-Unsubstituted Lactams [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one and related pyridoxazinones.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in heterocyclic synthesis. Here is a systematic approach to troubleshoot this issue:
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Purity of Starting Materials: Ensure the purity of your 3-amino-4-hydroxypyridine and chloroacetyl chloride (or related acylation agent). Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.
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Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the product. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
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Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are often used. Acetic acid can serve as both a solvent and a catalyst.[2] Experimenting with different solvents of varying polarity and boiling points may be beneficial.
-
Base Selection: In reactions involving the condensation of an amine with an acyl chloride, a base is typically required to neutralize the HCl generated. The choice and amount of base (e.g., pyridine, triethylamine, or potassium carbonate) can be crucial. An inappropriate base or an incorrect stoichiometric amount can lead to side reactions or incomplete conversion.
-
Atmosphere Control: Some starting materials or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield by preventing oxidative degradation.
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of multiple products can arise from several side reactions:
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N- vs. O-Acylation: The starting material, 3-amino-4-hydroxypyridine, has two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, O-acylation can occur, leading to an ester byproduct instead of the desired amide intermediate.
-
Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to complex mixtures and reducing the yield of the desired product.
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Formation of Regioisomers: If using unsymmetrical starting materials, there is a possibility of forming different regioisomers.[1] For the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one from 3-amino-4-hydroxypyridine, this is less of a concern for the initial acylation, but subsequent reactions on the pyridoxazinone core could lead to isomeric products.
Q3: How can I effectively purify the final product?
A3: Purification of 2H-Pyrido[4,3-b]oxazin-3(4H)-one can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution at low temperatures. Common solvent systems include ethanol, methanol, or mixtures of solvents like ethanol/water.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system needs to be determined by TLC analysis to achieve good separation of the product from impurities.
-
Washing: After isolation, washing the crude product with a solvent in which it is sparingly soluble can help remove some impurities.
Comparative Data on Reaction Conditions and Yields
The following table summarizes various reaction conditions and the corresponding reported yields for the synthesis of pyridoxazinone and related heterocyclic systems. This data can serve as a reference for optimizing your experimental setup.
| Starting Material 1 | Starting Material 2 | Solvent(s) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-4-hydroxypyridine | Ethyl 2-chloroacetoacetate | Ethanol, Pyridine | Pyridine | Reflux | Not Specified | Not Specified | Takahashi & Yoneda, 1955[3] |
| 5-Amino-4-hydroxypyridine | α-Halo ketones | Acetic Acid | - | Room Temp | Not Specified | Not Specified | Elion & Hitchings, 1952[2] |
| 2-Amino-3-hydroxy-pyridine | Chloroacetyl chloride | Not Specified | Not Specified | Not Specified | Not Specified | "Good yield" | ResearchGate Article[1] |
| 3,6-Dichloropyridazine | Piperazine | Ethanol | Triethylamine or K₂CO₃ | Reflux | 4-6 | 80-90 (analogous) | BenchChem[4] |
Detailed Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of pyridoxazinone structures.
Protocol 1: General Synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This protocol is a generalized procedure based on common synthetic routes for similar heterocyclic compounds.
Materials:
-
3-Amino-4-hydroxypyridine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Base (e.g., Triethylamine or Pyridine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxypyridine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
References
Technical Support Center: Overcoming Solubility Challenges with 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2H-Pyrido[4,3-b]oxazin-3(4H)-one and other poorly soluble heterocyclic compounds.
Troubleshooting Guide
Problem: My 2H-Pyrido[4,3-b]oxazin-3(4H)-one compound is not dissolving in my desired aqueous buffer for a biological assay.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution | Rationale |
| pH of the medium | For nitrogen-containing heterocyclic compounds, solubility can often be pH-dependent.[1][2][3] Attempt to dissolve the compound in a series of buffers with varying pH values (e.g., pH 2, 5, 7.4, 9). Most drug molecules are weak acids or bases, and modifying the pH can increase ionization and, consequently, solubility.[4] For intravenous administration, the pH should ideally be between 3 and 9 to minimize irritation.[4] | |
| Inappropriate Solvent System | Introduce a water-miscible organic co-solvent.[5][6] Start with a small percentage (e.g., 1-5%) and gradually increase. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[6][7] Co-solvents can enhance the solubility of nonpolar drugs by reducing the polarity of the aqueous solvent.[8] | |
| Low Dissolution Rate | If the compound is in a solid form, reduce the particle size through micronization or nanosizing.[4][9] This increases the surface area available for dissolution.[9][10] Nanosuspensions, which are colloidal dispersions of nano-sized drug particles, are a promising approach for poorly soluble drugs.[11][12] | |
| High Crystal Lattice Energy | Consider formulating the compound as an amorphous solid dispersion.[13][14][15] In a solid dispersion, the drug is dispersed within a hydrophilic carrier matrix, which can improve wettability and prevent crystallization.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when encountering solubility issues with 2H-Pyrido[4,3-b]oxazin-3(4H)-one?
The first step is to assess the potential for pH-dependent solubility. As a nitrogen-containing heterocyclic compound, its solubility is likely influenced by the pH of the medium.[1][2][3] Experimenting with a range of buffers is a simple and effective initial approach.[4]
Q2: Which co-solvents are recommended, and what are the typical starting concentrations?
Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[5][6][7] It is advisable to start with a low concentration, typically 1-5% (v/v), and incrementally increase it while monitoring for solubility and potential toxicity in your experimental system.
Q3: My compound dissolves in a co-solvent but precipitates when diluted into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." To mitigate this, you can try a few strategies:
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Use a surfactant: Surfactants can help to stabilize the compound in the aqueous medium by forming micelles.[4]
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Employ cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10]
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Optimize the co-solvent percentage: You may need to find a balance where the co-solvent concentration is high enough to maintain solubility but low enough to not interfere with your assay.
Q4: What are solid dispersions, and how can they improve the solubility of my compound?
Solid dispersions are systems where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[13][14] This can enhance solubility through several mechanisms, including:
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Reduction of particle size to a molecular level.[13]
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Improved wettability and dispersibility of the drug.[13]
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Conversion of the drug from a crystalline to a more soluble amorphous form .[13]
Q5: When should I consider advanced techniques like nanosuspensions?
Nanosuspensions should be considered when other methods, such as pH adjustment and the use of co-solvents, have failed to provide the desired solubility.[11][12] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[12] Nanosuspensions can significantly increase the dissolution rate and bioavailability of a compound.[11]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
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Add a known excess amount of 2H-Pyrido[4,3-b]oxazin-3(4H)-one to a fixed volume of each buffer in separate vials.
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Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Co-solvent Solubility Enhancement
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Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of co-solvent/water mixtures with varying concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine the solubility of 2H-Pyrido[4,3-b]oxazin-3(4H)-one in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.
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Plot the logarithm of solubility against the co-solvent concentration to assess the solubilization power of each co-solvent.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
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Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).
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Dissolve both the 2H-Pyrido[4,3-b]oxazin-3(4H)-one and the carrier in a common volatile solvent (e.g., methanol, ethanol).
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Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and assess its dissolution properties compared to the crystalline drug.
Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion.
References
- 1. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. bepls.com [bepls.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jddtonline.info [jddtonline.info]
- 14. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jopcr.com [jopcr.com]
Optimization of reaction conditions for 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its derivatives.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality starting materials: Impurities in the starting materials (e.g., 3-amino-4-hydroxypyridine or the acylating agent) can lead to side reactions. 3. Suboptimal solvent: The chosen solvent may not be ideal for the reaction, affecting solubility and reactivity. 4. Incorrect stoichiometry: The ratio of reactants may not be optimal for the reaction. | 1. Optimize reaction conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some related syntheses, reflux conditions have been shown to significantly improve yields compared to room temperature reactions.[1] 2. Purify starting materials: Ensure the purity of all reactants before use. Recrystallization or column chromatography of the starting materials may be necessary. 3. Solvent screening: Test a range of solvents with varying polarities. For similar heterocyclic syntheses, acetic acid has been found to be an effective solvent.[1] 4. Vary reactant ratios: Experiment with different molar ratios of the starting materials to find the optimal balance for product formation. |
| Formation of Multiple Products/Byproducts | 1. Side reactions: The reactants may undergo alternative reaction pathways, leading to the formation of undesired byproducts. 2. Decomposition: The product or reactants may be unstable under the reaction conditions, leading to decomposition. 3. Isomer formation: Depending on the substrates, the formation of regioisomers may be possible. | 1. Modify reaction conditions: Adjusting the temperature, reaction time, or the order of addition of reagents can sometimes suppress side reactions. 2. Use of protecting groups: If a functional group is interfering with the desired reaction, consider using a suitable protecting group. 3. Purification: Develop an effective purification strategy, such as column chromatography with a suitable eluent system or recrystallization from an appropriate solvent, to isolate the desired product from byproducts. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: The desired product and byproducts may have similar polarities, making separation by chromatography challenging. 2. Product instability: The product may be unstable on the stationary phase (e.g., silica gel). | 1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradual increase in eluent polarity can improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization: Attempt to purify the product by recrystallization from a variety of solvents or solvent mixtures. 3. Alternative purification techniques: Consider other purification methods such as preparative TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 2H-Pyrido[4,3-b]oxazin-3(4H)-one?
A1: A common method for the synthesis of the pyrido[4,3-b][1][2]oxazine ring system involves the reaction of a substituted 3-amino-4-hydroxypyridine with an appropriate α-halo carbonyl compound. For example, a derivative of the target molecule has been synthesized by reacting 5-amino-4-hydroxypyridine with α-halo ketones in acetic acid at room temperature. Another reported method involves the reaction of 3-amino-4-hydroxypyridine with ethyl 2-chloroacetoacetate.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the progression of the reaction. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active.
Q3: What are some common solvents used for this type of reaction?
A3: For the synthesis of similar heterocyclic compounds, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as protic solvents like ethanol and acetic acid, have been used. The choice of solvent can significantly impact the reaction rate and yield, so a solvent screen is often recommended during optimization studies.
Q4: My reaction is not going to completion. What can I do?
A4: If the reaction is not proceeding to completion, consider the following:
-
Increase the temperature: Gently heating the reaction mixture can often increase the reaction rate.
-
Extend the reaction time: Some reactions may require longer periods to reach completion. Continue to monitor the reaction by TLC until no further change is observed.
-
Add a catalyst: Depending on the specific reaction, the addition of a suitable acid or base catalyst might be beneficial.
-
Check the purity of your reagents: Impurities in the starting materials can inhibit the reaction.
Experimental Protocols
Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamates (A Derivative)
This protocol is adapted from the synthesis of related pyrido[4,3-b][1][2]oxazines.
Materials:
-
5-amino-4-hydroxypyridine derivative
-
Appropriate α-halo ketone
-
Glacial acetic acid
Procedure:
-
Dissolve the 5-amino-4-hydroxypyridine derivative in glacial acetic acid.
-
Add the α-halo ketone to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture is worked up. This may involve neutralization with a base, extraction with an organic solvent, and subsequent purification of the crude product.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization.
Data Presentation
Currently, there is a lack of publicly available, comprehensive quantitative data specifically for the optimization of 2H-Pyrido[4,3-b]oxazin-3(4H)-one synthesis. The following table is a template that can be used to systematically record and compare experimental results during an optimization study.
Table 1: Template for Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (by HPLC/NMR) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 |
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Investigating Off-Target Effects of Novel 2H-Pyrido[4,3-b]oxazin-3(4H)-one Analogs
Disclaimer: Publicly available data on the specific biological targets and off-target effects of 2H-Pyrido[4,3-b]oxazin-3(4H)-one is limited. This guide provides a general framework and best practices for researchers and drug development professionals to identify and mitigate potential off-target effects when working with novel compounds of this class.
Frequently Asked Questions (FAQs)
Q1: We observe a cellular phenotype that is inconsistent with the intended target of our 2H-Pyrido[4,3-b]oxazin-3(4H)-one analog. How can we determine if this is an off-target effect?
A1: Unexpected phenotypes are common in early-stage drug discovery and can arise from off-target interactions. A systematic approach is crucial to differentiate on-target from off-target effects. Key initial steps include:
-
Target Validation: Use a secondary, structurally distinct inhibitor of the intended target. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after treatment with your compound in these modified cells, it is likely due to an off-target effect.
-
Dose-Response Analysis: A significant discrepancy between the concentration required to engage the target and the concentration that produces the phenotype may suggest an off-target liability.
Q2: What are common off-target liabilities for heterocyclic small molecules like 2H-Pyrido[4,3-b]oxazin-3(4H)-one?
A2: Heterocyclic ring systems are common scaffolds in many kinase inhibitors and other targeted therapies. Consequently, a frequent off-target liability is the unintended inhibition of other kinases. Additionally, interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters are also possible.
Q3: How can we proactively assess the selectivity of our lead compound?
A3: Early and comprehensive selectivity profiling is key to minimizing late-stage failures. A tiered approach is often effective:
-
Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[1][2][3][4]
-
Focused Panel Screening: Test your compound against a small, focused panel of common off-target families (e.g., a safety panel of key kinases, GPCRs, and ion channels).
-
Broad Kinome Screening: A comprehensive screen against a large panel of kinases can provide a detailed map of your compound's selectivity.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[6] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity.[6] 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Check the inhibitor's solubility in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and elimination of solvent-induced toxicity.[6] |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and more consistent results.[6] |
| Inhibitor instability | 1. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C). | Ensures observed effects are due to the inhibitor and not its degradation products.[6] |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent. | Distinguishes between general off-target effects and those specific to a particular cellular context.[6] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general method for evaluating the selectivity of a 2H-Pyrido[4,3-b]oxazin-3(4H)-one analog against a panel of purified kinases.
Principle: The assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinases (a panel covering diverse families of the kinome)
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase buffer
-
Test compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (or a similar detection reagent)
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add the diluted compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for each kinase.
Data Presentation:
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | 25 | 95% | Expected on-target activity. |
| Off-Target Kinase A | 250 | 80% | 10-fold less potent than the primary target. |
| Off-Target Kinase B | 1,200 | 45% | Potential for off-target effects at higher concentrations. |
| Off-Target Kinase C | >10,000 | <5% | Unlikely to be a significant off-target. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.
Principle: The binding of a compound to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells
-
PBS
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Instrumentation for cell lysis (e.g., sonicator)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a set time (e.g., 3 minutes) using a PCR thermocycler.
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Visualizing Workflows and Pathways
Caption: A logical workflow for investigating unexpected cellular phenotypes.
Caption: Hypothetical signaling pathways illustrating on- and off-target effects.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Purification Methods for 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound is highly polar and adsorbs strongly to silica gel. | 1. Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, methanol) is recommended. 2. Add a small percentage of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-1%), to the eluent to reduce tailing and strong adsorption on the acidic silica gel. 3. Consider using an alternative stationary phase like neutral or basic alumina, which is better suited for basic compounds.[1] 4. Reversed-phase chromatography can be a good alternative as the non-polar stationary phase is less likely to cause strong adsorption of polar basic compounds.[1] |
| Compound is degrading on the silica gel column. | 1. Deactivate the silica gel by treating it with a base like triethylamine before packing the column. 2. Switch to a less acidic stationary phase such as neutral alumina or Florisil.[1] 3. If degradation persists, avoid column chromatography and explore non-chromatographic methods like recrystallization or acid-base extraction. |
| Inappropriate solvent system for elution. | 1. Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal eluent that provides a good retention factor (Rf) of approximately 0.3. 2. For highly polar compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are often effective. |
Issue 2: Oily Product Instead of Crystals After Recrystallization
| Potential Cause | Recommended Solution |
| The compound's melting point is lower than the boiling point of the solvent. | Choose a solvent or solvent mixture with a lower boiling point. |
| Solution is supersaturated. | 1. Add a small amount of additional hot solvent to the oily mixture to achieve complete dissolution, then allow it to cool slowly. 2. Try a two-solvent recrystallization method. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[2] |
| Rapid cooling. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can cause the compound to "oil out" instead of forming crystals.[2] |
| Presence of impurities. | If the crude product is highly impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica or activated carbon, to remove some impurities before recrystallization. |
Issue 3: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography. | 1. Optimize the eluent system for better separation. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might be necessary. 2. Consider using a different chromatographic technique, such as reversed-phase HPLC or supercritical fluid chromatography (SFC), which offer different selectivities.[1] |
| Co-crystallization of impurities. | 1. Ensure the correct solvent is chosen for recrystallization, where the impurity has high solubility even at low temperatures. 2. Perform a second recrystallization from a different solvent system. |
| Starting materials or reaction byproducts. | Characterize the impurity (e.g., by NMR or MS) to understand its structure. This can help in devising a targeted removal strategy, such as a specific acid-base wash or a different chromatographic condition. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for 2H-Pyrido[4,3-b]oxazin-3(4H)-one?
A good starting point is to use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane if the compound is very polar. Due to the basic nature of the pyridine and oxazine nitrogens, adding a small amount of triethylamine (0.1-1%) to the eluent is highly recommended to prevent peak tailing.
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water).[4] A good practice is to test the solubility of a small amount of your compound in a few drops of different solvents at room temperature and then upon heating.
Q3: My compound streaks badly on TLC plates. What can I do?
Streaking is a common issue for basic compounds like 2H-Pyrido[4,3-b]oxazin-3(4H)-one on silica TLC plates. To mitigate this, add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your developing solvent.[5] For example, a mixture of 95:5:0.5 dichloromethane:methanol:triethylamine can be effective. Alternatively, you can use alumina TLC plates.[5]
Q4: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase chromatography is an excellent alternative for purifying polar and basic compounds.[1] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, can provide good separation.
Q5: Are there any non-chromatographic purification methods I can try?
Besides recrystallization, you can consider an acid-base extraction.[1] Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 2H-Pyrido[4,3-b]oxazin-3(4H)-one will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure compound extracted back into an organic solvent.[1]
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 2H-Pyrido[4,3-b]oxazin-3(4H)-one in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Start the elution with the initial non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate, and then potentially adding methanol). Remember to add 0.1-1% triethylamine to all your eluents.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound has high solubility when hot and low solubility when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, cool the flask in an ice bath to maximize crystal yield.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Caption: A decision tree for troubleshooting common purification issues.
References
Minimizing cytotoxicity of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity associated with 2H-Pyrido[4,3-b]oxazin-3(4H)-one and related compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 2H-Pyrido[4,3-b]oxazin-3(4H)-one and what is its relevance?
A1: 2H-Pyrido[4,3-b]oxazin-3(4H)-one is a heterocyclic compound. Its core structure is part of a class of molecules known as pyridoxazines, which are explored in medicinal chemistry for their potential biological activities. Related structures, such as benzoxazinones, have been investigated for various therapeutic applications, including as anticancer agents.[1][2] For instance, some pyrido[2,3-b][3][4]oxazine derivatives have been identified as potent EGFR kinase inhibitors for non-small cell lung cancer.[5]
Q2: Why am I observing high cytotoxicity with my 2H-Pyrido[4,3-b]oxazin-3(4H)-one analog in primary screening?
A2: High cytotoxicity can arise from several factors unrelated to the compound's specific mechanism of action. Initial troubleshooting should focus on verifying experimental conditions.[6] Key areas to check include:
-
Compound Concentration: Errors in calculation can lead to excessively high concentrations.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at concentrations typically above 0.1%-0.5%. Always include a vehicle control to assess solvent effects.[6]
-
Cell Health: Unhealthy cells, cells at a high passage number, or inappropriate seeding density can show increased sensitivity to chemical compounds.[6]
-
Contamination: Microbial contamination (e.g., mycoplasma) can significantly impact cell viability and skew results.[6]
-
Compound Degradation: Improper storage may lead to degradation products that are more cytotoxic than the parent compound.
Q3: How can I differentiate between target-specific cytotoxicity and general off-target toxicity?
A3: To distinguish between a desired cytotoxic effect (e.g., on cancer cells) and general toxicity, you should determine the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% effective concentration (EC50) for the desired activity (e.g., in cancer cells). A high SI value indicates that the compound is selectively toxic to the target cells while sparing normal cells. For example, potent pyrido[2,3-b][3][4]oxazine compounds have shown excellent selectivity for malignant cells with negligible cytotoxicity against normal cells at high dosages.[5]
Q4: Are there known structure-activity relationships (SAR) that can guide the modification of my compound to reduce cytotoxicity?
Q5: What formulation strategies can be employed to mitigate the cytotoxicity of a promising compound?
A5: Formulation can modulate a drug's pharmacokinetic and pharmacodynamic properties to reduce toxicity.[3] Strategies include:
-
Pharmacokinetic Modulation: Using controlled-release formulations to reduce the maximum plasma concentration (Cmax), which is often linked to toxic effects, while maintaining the therapeutic exposure (AUC).[3]
-
Pharmacodynamic Modulation: Co-administering the compound with an agent that mitigates its specific toxic effects.[3]
-
Solubility Enhancement: For poorly soluble compounds, strategies like creating inclusion complexes with cyclodextrins or using nanoparticle delivery systems can improve bioavailability and potentially reduce localized toxicity.[8][9]
Troubleshooting Guide: High Cytotoxicity
This guide provides a systematic approach to diagnosing and resolving issues of high cytotoxicity observed in in-vitro experiments.
| Problem | Potential Cause | Recommended Action |
| High cytotoxicity across all concentrations, including in the vehicle control. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.1% for DMSO). Recalculate and repeat the experiment.[6] |
| Cell culture is unhealthy or contaminated. | Check cell morphology under a microscope. Perform a mycoplasma test. Use cells with low passage numbers and ensure viability is >95% before starting.[6] | |
| Cytotoxicity is observed, but the dose-response curve is inconsistent. | Errors in serial dilutions or compound precipitation. | Double-check all dilution calculations.[6] Visually inspect wells for any signs of compound precipitation. If necessary, use a different solvent or a formulation aid like cyclodextrin. |
| Inaccurate cell seeding. | Optimize and validate cell seeding density to ensure a uniform monolayer and consistent cell numbers across all wells.[10] | |
| High background signal in colorimetric/fluorometric assays (e.g., MTT, LDH). | Assay reagent interacts with the test compound. | Run a control plate with the compound and assay reagents in cell-free medium to check for direct chemical interference. |
| High cell density leads to high spontaneous LDH release or high metabolic activity. | Optimize the cell count for the assay to ensure the signal falls within the linear range of detection.[10] | |
| Compound shows high cytotoxicity in cancer cells but also in normal cell lines. | Lack of selectivity (low Selectivity Index). | Chemical Modification: Synthesize analogs based on SAR to improve selectivity.[7] Formulation: Explore drug delivery systems (e.g., liposomes, nanoparticles) to target the compound to cancer cells.[11] |
Data Presentation
Effective data management is crucial for comparing the cytotoxic profiles of different compounds. All quantitative data, such as IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration), should be summarized in tables.
Table 1: Example Cytotoxic Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Analogs Against Various Human Cell Lines
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Normal Cell Line (e.g., BEAS-2B) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 14b | A549 (Lung) | 7.59 ± 0.31 | BEAS-2B | > 50 | > 6.6 |
| 14c | A549 (Lung) | 18.52 ± 0.59 | BEAS-2B | > 50 | > 2.7 |
| c5 | Huh-7 (Liver) | 28.48 | - | - | - |
| c18 | Huh-7 (Liver) | 19.05 | - | - | - |
| 7f | HCC827 (Lung) | 0.09 | BEAS-2B | > 61 | > 677 |
| 7f | H1975 (Lung) | 0.89 | BEAS-2B | > 61 | > 68 |
Data presented are derived from published studies on related benzoxazinone and pyridoxazine scaffolds for illustrative purposes.[5][7][12]
Visualizations
Experimental & Logical Workflows
Diagrams created with Graphviz help visualize complex processes, ensuring clarity and reproducibility.
Caption: General experimental workflow for in-vitro cytotoxicity assessment.
Caption: Troubleshooting logic for addressing high cytotoxicity results.
Hypothesized Signaling Pathway
Caption: Hypothesized pathway for cytotoxicity via apoptosis induction.
Key Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Test compound and vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2H-Pyrido[4,3-b]oxazin-3(4H)-one compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[6]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
Test compound and vehicle
-
Complete cell culture medium
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for "Maximum LDH Release" by adding the kit's lysis buffer 45 minutes before the end of the incubation period.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes.[6]
-
Supernatant Transfer: Carefully transfer a specific volume of supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.[6]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[6]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated (spontaneous release) and maximum release controls.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globaljournals.org [globaljournals.org]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2H-Pyrido[4,3-b]oxazin-3(4H)-one?
The most prevalent and direct method for the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one is the condensation reaction between 3-amino-4-hydroxypyridine and chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
During scale-up, several parameters are critical to ensure consistent yield, purity, and safety:
-
Temperature Control: The initial acylation is often exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of chloroacetyl chloride is recommended to maintain the reaction temperature and minimize the formation of impurities.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity, especially in larger reactors, which can impact reaction kinetics and heat transfer.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for optimizing solubility, reaction rate, and ease of product isolation.
-
Work-up and Isolation Procedure: The quenching, extraction, and crystallization steps need to be robust and scalable to ensure high purity and recovery of the final product.
Q3: What are the potential safety hazards associated with this synthesis?
The primary safety concerns include:
-
Chloroacetyl Chloride: It is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction can be highly exothermic. A proper cooling system and temperature monitoring are essential to prevent a runaway reaction.
-
Solvent Handling: Use of flammable organic solvents requires appropriate grounding and fire safety precautions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. |
| Poor quality of starting materials (3-amino-4-hydroxypyridine or chloroacetyl chloride). | Ensure the purity of starting materials. Use freshly distilled or high-purity reagents. | |
| Suboptimal base selection or stoichiometry. | Screen different bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate). Ensure at least two equivalents of the base are used to neutralize the generated HCl and drive the reaction to completion. | |
| Formation of Impurities | Over-acylation leading to di-acylated byproducts. | Control the stoichiometry of chloroacetyl chloride and ensure slow, controlled addition at a low temperature. |
| Side reactions due to high temperatures. | Maintain a consistent and controlled temperature profile throughout the reaction. For the initial acylation, temperatures between 0 and 10 °C are often optimal. | |
| Presence of moisture leading to hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Product Isolation/Purification | Product is highly polar and shows high solubility in the aqueous phase during work-up. | Use a continuous extraction apparatus or perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
| Oily or amorphous product that is difficult to crystallize. | Screen various solvent systems for crystallization (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). Seeding with a small crystal of pure product can induce crystallization. If direct crystallization fails, purification by column chromatography on silica gel may be necessary. | |
| Poor Filterability of the Product | Very fine particles or amorphous solid. | Optimize the crystallization conditions to promote the growth of larger crystals. This can be achieved by slow cooling, using a co-solvent system, or adjusting the pH of the solution before crystallization. |
Data Presentation
Table 1: Illustrative Effect of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |
| Triethylamine | Dichloromethane | 0 to rt | 6 | 75 | 92 |
| Diisopropylethylamine | Dichloromethane | 0 to rt | 6 | 82 | 95 |
| Potassium Carbonate | Acetone | rt to reflux | 12 | 68 | 90 |
| Sodium Bicarbonate | Acetonitrile/Water | rt | 24 | 65 | 88 |
Note: The data presented in this table is illustrative and based on general principles of similar reactions. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one
Materials:
-
3-Amino-4-hydroxypyridine
-
Chloroacetyl chloride
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
Reaction Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3-amino-4-hydroxypyridine (1.0 eq) and anhydrous dichloromethane (10 volumes).
-
Base Addition: The suspension is cooled to 0-5 °C in an ice bath. Diisopropylethylamine (2.2 eq) is added, and the mixture is stirred for 15 minutes.
-
Acylation: A solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane (2 volumes) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of deionized water (5 volumes). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 3 volumes).
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from ethanol to afford 2H-Pyrido[4,3-b]oxazin-3(4H)-one as a crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Caption: Logical workflow for troubleshooting common scale-up synthesis issues.
Validation & Comparative
A Comparative Guide to 2H-Pyrido[4,3-b]oxazin-3(4H)-one and 2H-Benzo[b]oxazin-3(4H)-one Derivatives
A Comparative Guide to 2H-Pyrido[4,3-b]oxazin-3(4H)-one and 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two heterocyclic scaffolds: 2H-pyrido[4,3-b]oxazin-3(4H)-one and its prominent alternative, 2H-benzo[b][1][2]oxazin-3(4H)-one. While information on the specific isomer 2H-pyrido[4,3-b]oxazin-3(4H)-one is limited, this comparison will focus on the well-documented activities of the closely related isomer, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one , as a potent nonsteroidal mineralocorticoid receptor (MR) antagonist. This will be contrasted with derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one , which have been identified as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).
At a Glance: Key Differences
| Feature | 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one Derivatives | 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives |
| Core Structure | Pyridoxazinone | Benzoxazinone |
| Primary Biological Target | Mineralocorticoid Receptor (MR) | Cyclin-Dependent Kinase 9 (CDK9) |
| Therapeutic Potential | Cardiovascular and renal diseases | Hematologic malignancies |
| Mechanism of Action | Nonsteroidal MR antagonist, blocking aldosterone-induced signaling | Selective inhibition of CDK9, a key transcriptional regulator |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency of representative compounds from each class against their respective biological targets.
Table 1: Mineralocorticoid Receptor Antagonist Activity of a 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one Derivative
| Compound | Target | Assay Type | IC50 (nM) |
| Morpholino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (Compound 22) | Human Mineralocorticoid Receptor | Radioligand Binding Assay | 2.2 |
Data sourced from a study on nonsteroidal mineralocorticoid antagonists.[3][4]
Table 2: CDK9 Inhibitory Activity of a 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivative
| Compound | Target | Assay Type | IC50 (nM) |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivative (Compound 32k) | CDK9/cyclin T1 | In vitro Kinase Assay | 5.8 |
Data sourced from a study on selective CDK9 inhibitors.[5]
Mechanism of Action and Signaling Pathways
2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one as a Mineralocorticoid Receptor Antagonist
Derivatives of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one function as nonsteroidal antagonists of the mineralocorticoid receptor.[3][4] The MR is a nuclear receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and regulates the transcription of genes involved in sodium and potassium homeostasis. Overactivation of the MR is implicated in various cardiovascular and renal diseases. By blocking this interaction, these pyridoxazinone derivatives can mitigate the downstream pathological effects of excessive MR signaling.
2H-Benzo[b][1][2]oxazin-3(4H)-one as a CDK9 Inhibitor
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Dysregulation of CDK9 activity is linked to the development of various cancers, particularly hematologic malignancies. By inhibiting CDK9, these benzoxazinone derivatives can suppress the transcription of anti-apoptotic proteins, leading to cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the core scaffolds and the key biological assays.
Synthesis Protocols
General Synthesis of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one Core
A common route to the 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold involves the condensation of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile. For instance, reaction with chloroacetyl chloride can yield the desired pyridoxazinone core.[6] Further modifications, such as the introduction of a morpholino group, can be achieved through subsequent synthetic steps.[4][7]
General Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one Core
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is often synthesized from 2-aminophenol derivatives. A typical method involves the reaction of a 2-aminophenol with an alpha-haloacetyl halide, such as chloroacetyl chloride, leading to an intermediate that undergoes intramolecular cyclization to form the benzoxazinone ring.[8][9]
Biological Assay Protocols
Mineralocorticoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Preparation: Membranes from cells overexpressing the human mineralocorticoid receptor are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by vacuum filtration through a filter mat that traps the receptor-bound radioligand.
-
Detection: The amount of bound radioactivity on the filter mat is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of radioligand displacement against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
In Vitro CDK9/Cyclin T1 Kinase Assay (Luminescent)
This assay measures the ability of a test compound to inhibit the kinase activity of CDK9.
-
Reagent Preparation: Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP in kinase assay buffer. Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the CDK9/Cyclin T1 enzyme. Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.
-
ADP Detection: Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ reagent. Then, add a kinase detection reagent that converts the ADP generated by the kinase reaction into ATP, which in turn is used to generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[1]
Conclusion
Both 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazin-3(4H)-one serve as valuable scaffolds in medicinal chemistry, albeit with distinct biological targets and therapeutic applications. The pyridoxazinone derivatives show promise as potent nonsteroidal mineralocorticoid receptor antagonists for cardiovascular and renal diseases, while the benzoxazinone derivatives are being explored as selective CDK9 inhibitors for the treatment of cancer. The choice between these scaffolds will be dictated by the specific therapeutic area and the desired mechanism of action. Further research into these and related heterocyclic systems will undoubtedly continue to enrich the landscape of modern drug discovery.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones as Nonsteroidal Mineralocorticoid Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of 2H-Pyrido[4,3-b]oxazin-3(4H)-one as a [Target] Inhibitor: A Comparative Guide
A specific biological target for the compound 2H-Pyrido[4,3-b]oxazin-3(4H)-one is not definitively established in publicly available scientific literature. Research on the broader chemical family of pyridoxazines and benzoxazinones reveals a wide array of biological activities, with different derivatives targeting various proteins. Therefore, a direct comparative guide for 2H-Pyrido[4,3-b]oxazin-3(4H)-one against a specific target cannot be provided at this time.
While the exact molecular target of 2H-Pyrido[4,3-b]oxazin-3(4H)-one remains to be elucidated, the structural scaffold of pyridoxazinone is of significant interest in medicinal chemistry. Derivatives of the closely related pyrido[3,2-b][1][2]oxazin-3(4H)-one have been identified as nonsteroidal mineralocorticoid antagonists. Furthermore, the analogous 2H-benzo[b][1][2]oxazin-3(4H)-one core has been successfully modified to create potent inhibitors of critical cancer-related kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Phosphoinositide 3-kinase (PI3K).
One study on the synthesis of pyrido[4,3-b][1][2]oxazines, the same core structure as the topic compound, evaluated their potential as anticancer agents. These compounds were tested for their effects on the proliferation of L1210 and P388 leukemia cells, indicating potential cytotoxic activity, though a specific molecular target was not identified in the study. Another related compound, a chloro-derivative of pyrido[4,3-b][1][2]oxazine, has been noted for potential antimicrobial and antitumor properties, with possible interactions with cytochrome P450 enzymes.
Given the absence of a validated target for 2H-Pyrido[4,3-b]oxazin-3(4H)-one, this guide will present a comparative analysis of inhibitors for a well-established target of the analogous 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold: Cyclin-Dependent Kinase 9 (CDK9) . This will serve as an illustrative example of how such a validation and comparison guide would be structured, should a specific target for 2H-Pyrido[4,3-b]oxazin-3(4H)-one be identified in the future.
Illustrative Comparison: 2H-Benzo[b][1][2]oxazin-3(4H)-one Derivatives as CDK9 Inhibitors
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription and a promising therapeutic target in hematologic malignancies. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells. Several classes of small molecule inhibitors targeting CDK9 have been developed. Below is a comparison of a representative 2H-benzo[b][1][2]oxazin-3(4H)-one-based CDK9 inhibitor with other known CDK9 inhibitors.
Data Presentation: Comparison of CDK9 Inhibitors
| Inhibitor Class | Representative Compound | CDK9 IC₅₀ (nM) | Selectivity vs. other CDKs | Cell-based Potency (e.g., MV4-11 IC₅₀, nM) |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one | Compound 32k[3] | <10 | High | <50 |
| Aminothiazole | Flavopiridol | 3 | Low (pan-CDK) | ~60 |
| Thiazolo-pyrimidine | Dinaciclib | 1 | Low (pan-CDK) | 3.2 |
| Pyridopyrimidine | AZD4573 | <10 | High | ~20 |
Experimental Protocols
A crucial aspect of validating a compound as a target inhibitor is the use of standardized and reproducible experimental protocols. Below are methodologies for key experiments in the evaluation of CDK9 inhibitors.
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified CDK9/cyclin T1 enzyme.
-
Methodology:
-
Recombinant human CDK9/cyclin T1 is incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compound is added in a series of dilutions.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Proliferation Assay:
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines dependent on CDK9 activity (e.g., MV4-11, a human acute myeloid leukemia cell line).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a defined period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that quantifies ATP levels.
-
IC₅₀ values are determined from the dose-response curves.
-
3. Target Engagement and Downstream Effect Analysis (Western Blot):
-
Objective: To confirm that the compound inhibits CDK9 activity within the cell and affects downstream signaling pathways.
-
Methodology:
-
Cancer cells are treated with the test compound for a short duration (e.g., 2-6 hours).
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated RNA Polymerase II (a direct substrate of CDK9) and Mcl-1 (a downstream effector).
-
A loading control (e.g., β-actin) is used to ensure equal protein loading.
-
The levels of the target proteins are visualized and quantified.
-
Mandatory Visualizations
Caption: Simplified CDK9 signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for the validation of a CDK9 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactivity Landscape of Pyrido-oxazinones: A Comparative Guide to Structurally Related Analogs
A comprehensive analysis of the biological activities of 2H-Pyrido[4,3-b]oxazin-3(4H)-one is currently limited in publicly available research. However, by examining the bioactivity of structurally related pyridoxazinone and benzoxazinone analogs, researchers can gain valuable insights into the potential therapeutic applications of this chemical scaffold. This guide provides a comparative overview of the reported activities, experimental methodologies, and associated signaling pathways for key analogs, offering a valuable resource for drug discovery and development professionals.
Comparative Analysis of Biological Activity
The biological evaluation of various pyridoxazinone and benzoxazinone derivatives has revealed a range of activities, primarily centered around cancer and cardiovascular disease. The following tables summarize the quantitative data from different assays performed on analogs of 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
Anticancer Activity
Derivatives of the related 2H-benzo[b][1][2]oxazin-3(4H)-one and pyrido[2,3-b][1][2]oxazine scaffolds have demonstrated notable antiproliferative effects against various cancer cell lines.
| Compound Class | Target Cell Line | Assay Type | Activity (IC₅₀) | Reference Compound |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one derivative (7f) | HCT-116 | Antiproliferative | - | - |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one derivative (7f) | MDA-MB-231 | Antiproliferative | - | - |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one derivative (7f) | SNU638 | Antiproliferative | - | - |
| Pyrido[2,3-b][1][2]oxazine derivative (7f) | HCC827 | MTT Assay | 0.09 µM | Osimertinib |
| Pyrido[2,3-b][1][2]oxazine derivative (7f) | H1975 | MTT Assay | 0.89 µM | Osimertinib |
| Pyrido[2,3-b][1][2]oxazine derivative (7f) | A549 | MTT Assay | 1.10 µM | Osimertinib |
Note: Specific IC₅₀ values for compound 7f against HCT-116, MDA-MB-231, and SNU638 were not provided in the source material, though it was identified as the most potent.
Enzyme Inhibition
The mechanism of action for some of these analogs has been linked to the inhibition of key enzymes involved in cell signaling pathways, such as PI3Kα.
| Compound Class | Target Enzyme | Assay Type | Activity (IC₅₀) |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one derivative (7f) | PI3Kα | Kinase Assay | Potent Inhibition |
Mineralocorticoid Receptor Antagonism
A series of morpholino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-ones have been identified as nonsteroidal mineralocorticoid receptor antagonists.[3]
| Compound Class | Target Receptor | Assay Type | Key Finding |
| Morpholino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-ones | Mineralocorticoid Receptor | Binding and Functional Assays | 45-fold boost in binding affinity and functional potency for optimized compounds.[3] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. The following are protocols for key assays used to evaluate the bioactivity of pyridoxazinone and benzoxazinone analogs.
Antiproliferative MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HCC827, H1975, A549) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrido[2,3-b][1][2]oxazine derivatives) and a reference compound (e.g., osimertinib) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
PI3Kα Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing PI3Kα enzyme, the substrate (e.g., PIP2), and ATP in a kinase buffer.
-
Compound Addition: The test compound (e.g., 2H-benzo[b][1][2]oxazin-3(4H)-one derivative 7f) is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated product (e.g., PIP3) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo).
-
Data Analysis: The IC₅₀ value is determined by measuring the reduction in kinase activity as a function of the compound concentration.
Western Blot Analysis for EGFR Signaling
This technique is used to detect the phosphorylation status of proteins in a signaling pathway.
-
Cell Lysis: Cancer cells (e.g., HCC827) are treated with the test compound and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., EGFR, Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the effect of the compound on protein phosphorylation.
Visualizing Molecular Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives Against Known Anti-leukemic Drugs
In the landscape of oncology drug discovery, the exploration of novel heterocyclic compounds remains a pivotal strategy. Among these, derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one have emerged as a promising class of potential anti-cancer agents. This guide provides a comparative analysis of these compounds against established chemotherapeutic drugs, focusing on their efficacy against murine lymphocytic leukemia cell lines L1210 and P388, which are well-established models for screening anti-cancer therapeutics.
Executive Summary
Derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one have been synthesized and evaluated for their potential as anti-cancer agents, demonstrating activity against leukemia cell lines. This guide benchmarks the reported in vitro activity of these compounds against standard-of-care chemotherapy agents Doxorubicin, Vincristine, and Methotrexate. While direct comparative studies with identical experimental conditions are limited in publicly available literature, this analysis collates available data to provide a contextual performance overview.
Comparative In Vitro Cytotoxicity
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives and standard chemotherapeutic agents against L1210 and P388 leukemia cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental protocols.
Table 1: In Vitro Activity against L1210 Murine Leukemia Cells
| Compound | IC50 (µM) | Reference |
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives | Data not available | [1] |
| Doxorubicin | ~0.01 - 0.1 | Data aggregated |
| Vincristine | ~0.01 | [2][3] |
| Methotrexate | ~0.12 | [4] |
Table 2: In Vitro Activity against P388 Murine Leukemia Cells
| Compound | IC50 (µM) | Reference |
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives | Data not available | [1] |
| Doxorubicin | Data aggregated | |
| Vincristine | Data aggregated | [5] |
| Methotrexate | Data not available |
Note: The primary study identifying the anti-leukemic activity of 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives did not provide specific IC50 values in its abstract.[1] Data for known drugs are aggregated from various sources and may not represent a direct head-to-head comparison.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives in leukemia cells has not been fully elucidated in the available literature. However, many anti-cancer agents targeting leukemia cell lines interfere with DNA synthesis, cell division, or induce apoptosis. The benchmarked drugs operate through distinct pathways:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.
-
Vincristine: A vinca alkaloid that binds to tubulin, disrupting microtubule formation and arresting cells in the metaphase of mitosis.
-
Methotrexate: An antimetabolite that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby disrupting DNA and RNA synthesis.
Caption: Simplified signaling pathways of benchmarked anti-leukemic drugs.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of compounds against leukemia cell lines like L1210 and P388, based on common methodologies such as the MTT assay.
1. Cell Culture and Maintenance:
-
L1210 and P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged regularly to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).
-
After a 24-hour incubation period to allow for cell attachment and stabilization, cells are treated with various concentrations of the test compounds (2H-Pyrido[4,3-b]oxazin-3(4H)-one derivatives) and control drugs (Doxorubicin, Vincristine, Methotrexate).
-
A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved using a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Caption: A generalized workflow for an MTT-based cytotoxicity assay.
Conclusion
Derivatives of 2H-Pyrido[4,3-b]oxazin-3(4H)-one represent a class of compounds with demonstrated potential for anti-leukemic activity. While a precise quantitative comparison with standard chemotherapeutic agents is challenging without access to the full dataset from the primary research, the initial findings warrant further investigation. Future studies should focus on elucidating the mechanism of action of these novel compounds and conducting head-to-head comparative studies with existing drugs under standardized conditions to accurately determine their therapeutic potential. The development of more potent and selective derivatives could offer new avenues for the treatment of leukemia.
References
- 1. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time dependence of [3H]-vincristine accumulation by L1210 mouse leukemic cells. Effect of P-glycoprotein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal vincristine preparations which exhibit decreased drug toxicity and increased activity against murine L1210 and P388 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of 2H-Pyrido[4,3-b]oxazin-3(4H)-one's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the orthogonal validation of the hypothesized mechanism of action of 2H-Pyrido[4,3-b]oxazin-3(4H)-one as a selective inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα). The frequent dysregulation of the PI3K/Akt signaling pathway in cancer has made it a prime target for therapeutic intervention.[1][2][3] Robust validation of a compound's mechanism of action is critical in drug discovery to ensure target engagement and predict clinical efficacy. This guide outlines a multi-pronged approach using methodologically independent experiments to build a comprehensive evidence base for the compound's activity.
Hypothesized Mechanism of Action: PI3Kα Inhibition
Based on the activity of structurally related compounds, we hypothesize that 2H-Pyrido[4,3-b]oxazin-3(4H)-one exerts its biological effects through the direct inhibition of PI3Kα. This kinase is a key upstream regulator of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2] Inhibition of PI3Kα is expected to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to reduced activation of the downstream effector Akt.
Orthogonal Validation Strategy
To rigorously validate this hypothesis, a combination of biochemical, biophysical, and cellular assays is recommended. This orthogonal approach provides converging evidence to confirm direct target engagement, enzymatic inhibition, and downstream pathway modulation.
1. Biochemical Assay: In Vitro PI3Kα Kinase Activity
This assay directly measures the enzymatic activity of purified PI3Kα in the presence of the inhibitor. A reduction in kinase activity provides direct evidence of inhibition.
2. Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[4][5][6] It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[4][5]
3. Cellular Assay: Downstream Pathway Inhibition (p-Akt Western Blot)
This assay assesses the functional consequence of PI3Kα inhibition in intact cells by measuring the phosphorylation status of its immediate downstream effector, Akt. A dose-dependent reduction in phosphorylated Akt (p-Akt) indicates pathway inhibition.
Comparative Performance Data
The following table summarizes the in vitro and cellular activities of our hypothetical compound, 2H-Pyrido[4,3-b]oxazin-3(4H)-one, in comparison to established pan-PI3K and isoform-selective inhibitors.
| Compound | Target(s) | Assay | Cell Line | IC50 / EC50 | Citation(s) |
| 2H-Pyrido[4,3-b]oxazin-3(4H)-one (Hypothetical) | PI3Kα | Kinase Assay | - | 15 nM | - |
| p-Akt Inhibition | HCT-116 | 50 nM | - | ||
| Cell Proliferation | HCT-116 | 250 nM | - | ||
| Alpelisib (BYL719) | PI3Kα | Kinase Assay | - | 5 nM | [3] |
| Cell Proliferation | HCT-116 | 660 nM | [7] | ||
| Taselisib (GDC-0032) | PI3Kα, β, δ, γ | Kinase Assay | - | 1.1, 2.9, 0.17, 1.2 nM | [1] |
| Cell Proliferation | HCT-116 | 230 nM | [7] | ||
| Buparlisib (BKM120) | Pan-PI3K | Kinase Assay (α, β, δ, γ) | - | 52, 166, 116, 262 nM | [2][8] |
| Cell Proliferation | HCT-116 | 430 nM | [7] | ||
| Copanlisib (BAY 80-6946) | Pan-PI3K | Kinase Assay (α, β, δ, γ) | - | 0.5, 3.7, 0.7, 6.4 nM | [1] |
| Cell Proliferation | HCT-116 | 19 nM | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is designed to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10][11][12][13]
-
Reagent Preparation: Prepare 1x Kinase Reaction Buffer, ATP solution, and dilute the PI3Kα enzyme and PIP2:3PS lipid substrate according to the manufacturer's instructions.
-
Compound Dispensing: Serially dilute 2H-Pyrido[4,3-b]oxazin-3(4H)-one and control inhibitors in the appropriate solvent (e.g., DMSO) and dispense into a 384-well plate. Include vehicle-only controls.
-
Kinase Reaction: Add the PI3Kα enzyme/substrate mixture to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the CETSA melt curve and isothermal dose-response (ITDR) experiments to confirm target engagement in intact cells.[4][5][14]
-
Part A: Melt Curve
-
Cell Treatment: Culture cells (e.g., HCT-116) and treat with a fixed concentration of 2H-Pyrido[4,3-b]oxazin-3(4H)-one or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot: Collect the supernatant, normalize the protein concentration, and perform a Western blot to detect the amount of soluble PI3Kα.
-
Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against temperature to generate melt curves. A shift in the curve for the compound-treated sample indicates target stabilization.
-
-
Part B: Isothermal Dose-Response (ITDR)
-
Cell Treatment: Treat cells with a serial dilution of 2H-Pyrido[4,3-b]oxazin-3(4H)-one for 1-2 hours.
-
Harvest and Heat Challenge: Harvest the cells and heat all samples at a single temperature determined from the melt curve (a temperature that results in significant but not complete protein denaturation).
-
Lysis, Separation, and Western Blot: Follow steps 4-6 from the melt curve protocol.
-
Data Analysis: Plot the amount of soluble PI3Kα against the compound concentration and fit the data to a dose-response curve to determine the EC50 for target engagement.
-
Protocol 3: p-Akt (Ser473) Western Blot
This protocol details the detection of phosphorylated Akt at Serine 473 as a marker of PI3K pathway activity in cells.[15][16][17][18][19]
-
Cell Treatment: Seed cells (e.g., HCT-116) and allow them to adhere. Treat the cells with a serial dilution of 2H-Pyrido[4,3-b]oxazin-3(4H)-one for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control. Plot the normalized p-Akt levels against the compound concentration to determine the IC50 for pathway inhibition.
Conclusion
The orthogonal validation strategy outlined in this guide provides a robust framework for confirming the hypothesized mechanism of action of 2H-Pyrido[4,3-b]oxazin-3(4H)-one as a PI3Kα inhibitor. By integrating direct enzymatic inhibition data, evidence of target engagement in a cellular context, and confirmation of downstream pathway modulation, researchers can build a strong, multi-faceted case for the compound's mode of action. This comprehensive approach is essential for advancing promising compounds through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 11. PI3K (p110δ/p85α) Protocol [worldwide.promega.com]
- 12. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. mesoscale.com [mesoscale.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its Enantiomers: A Foundational Guide
A Comparative Analysis of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one and its Enantiomers: A Foundational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2H-Pyrido[4,3-b]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published data on this specific molecule and its enantiomers, this document serves as a foundational resource. It summarizes the known properties of the racemic compound, proposes a synthetic route based on analogous structures, and provides a comparative context by examining related, more thoroughly investigated pyridoxazinone and benzoxazinone derivatives.
Physicochemical Properties of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
Quantitative data for the racemic 2H-Pyrido[4,3-b]oxazin-3(4H)-one is sparse and primarily available from chemical supplier catalogs. A summary of these properties is presented below.
| Property | Value | Source |
| CAS Number | 102226-40-4 | Sigma-Aldrich |
| Molecular Formula | C₇H₆N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 150.13 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | GMGNQLIBKSJBQC-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | O=C1COc2ccncc2N1 | Sigma-Aldrich |
Chirality and the Enantiomers of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
2H-Pyrido[4,3-b]oxazin-3(4H)-one possesses a stereocenter at the C2 position of the oxazinone ring. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2H-Pyrido[4,3-b]oxazin-3(4H)-one and (S)-2H-Pyrido[4,3-b]oxazin-3(4H)-one. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture.
To date, there is no published literature detailing the separation or individual biological evaluation of these enantiomers. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) is a fundamental concept in pharmacology. Therefore, the separation and characterization of the (R) and (S) enantiomers of 2H-Pyrido[4,3-b]oxazin-3(4H)-one represent a critical area for future research.
Proposed Experimental Protocols
Synthesis of Racemic 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
Step 1: Synthesis of 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide
-
Reactants: 3-Amino-4-hydroxypyridine and chloroacetyl chloride.
-
Procedure:
-
Dissolve 3-amino-4-hydroxypyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide.
-
Step 2: Intramolecular Cyclization to 2H-Pyrido[4,3-b]oxazin-3(4H)-one
-
Reactant: 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide.
-
Procedure:
-
Dissolve the product from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and a non-polar solvent (e.g., diethyl ether, hexane) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2H-Pyrido[4,3-b]oxazin-3(4H)-one.
-
Comparative Context with Related Compounds
Given the absence of biological data for 2H-Pyrido[4,3-b]oxazin-3(4H)-one, a comparative analysis with structurally related and better-characterized compounds is necessary.
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one and its Derivatives
The [3,2-b] isomer is more widely documented. Derivatives of this scaffold have been investigated for various biological activities. For instance, certain derivatives have been synthesized and evaluated for their potential as kinase inhibitors. This suggests that the pyridoxazinone core can serve as a valuable scaffold for interacting with ATP-binding sites in kinases.
Benzoxazinones
The benzoxazinone core, where the pyridine ring is replaced by a benzene ring, is present in a number of biologically active compounds. For example, certain benzoxazinone derivatives have been explored as inhibitors of protoporphyrinogen IX oxidase, a target for herbicides. Other derivatives have demonstrated antifungal and antibacterial properties. The biological activities of these related compounds suggest that the oxazinone ring is a "privileged" structure in medicinal chemistry.
Future Research Directions
The significant gap in the scientific literature for 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its enantiomers presents a number of opportunities for future research:
-
Development and Optimization of a Synthetic Route: The proposed synthetic pathway requires experimental validation and optimization.
-
Chiral Separation and Stereochemical Assignment: The development of a robust method for separating the (R) and (S) enantiomers, likely using chiral high-performance liquid chromatography (HPLC), is a critical next step. The absolute configuration of each enantiomer will then need to be determined, for example, by X-ray crystallography of a suitable derivative.
-
Comparative Biological Evaluation: The separated enantiomers should be screened against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify any stereospecific activity.
-
In Vitro and In Vivo Pharmacological Profiling: Should any significant biological activity be identified, further studies to determine the mechanism of action, pharmacokinetic properties, and in vivo efficacy would be warranted.
A Comparative Evaluation of the Therapeutic Index of 2H-Pyrido[4,3-b]oxazin-3(4H)-one Derivatives Versus Standard Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of a representative 2H-Pyrido[4,3-b]oxazin-3(4H)-one derivative against established control compounds in the contexts of anti-inflammatory and anticancer applications. The data presented herein is a synthesized representation based on the biological activities of structurally related pyrido-oxazine compounds and is intended to be illustrative.
Introduction
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety for a drug. The 2H-Pyrido[4,3-b]oxazin-3(4H)-one scaffold has garnered interest due to the diverse biological activities reported for related heterocyclic systems, including anti-inflammatory and anticancer properties. This guide evaluates a hypothetical derivative from this class against standard control agents to highlight its potential therapeutic window.
Data Presentation: Therapeutic Index Comparison
The therapeutic index is calculated as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). For in vitro studies, this is often represented by the ratio of the cytotoxic concentration (CC50 or IC50 in normal cells) to the effective inhibitory concentration (IC50 in diseased cells).
Table 1: Illustrative Therapeutic Index for Anti-Inflammatory Activity
| Compound | In Vitro IC50 (LPS-stimulated RAW 264.7) | In Vivo ED50 (Carrageenan-induced paw edema) | In Vivo LD50 (Rodent) | Therapeutic Index (In Vivo) |
| Pyrido-oxazinone Derivative | 5 µM | 15 mg/kg | 450 mg/kg | 30 |
| Diclofenac (Control) | 2 µM | 10 mg/kg | 150 mg/kg | 15 |
| Ibuprofen (Control) | 10 µM | 20 mg/kg | 636 mg/kg | 31.8 |
Table 2: Illustrative Therapeutic Index for Anticancer Activity
| Compound | In Vitro IC50 (MCF-7 Cancer Cells) | In Vitro IC50 (MCF-10A Normal Cells) | In Vivo ED50 (MCF-7 Xenograft) | In Vivo LD50 (Rodent) | In Vitro Selectivity Index | In Vivo Therapeutic Index |
| Pyrido-oxazinone Derivative | 0.5 µM | 15 µM | 10 mg/kg | 300 mg/kg | 30 | 30 |
| Doxorubicin (Control) | 0.1 µM | 1 µM | 2 mg/kg | 20 mg/kg | 10 | 10 |
| Paclitaxel (Control) | 0.01 µM | 0.2 µM | 5 mg/kg | 40 mg/kg | 20 | 8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of therapeutic index evaluations.
In Vitro Cytotoxicity and Efficacy Assays
1. MTT Assay for Cell Viability (IC50 Determination)
-
Objective: To determine the concentration of the compound that inhibits 50% of cell growth.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-10A) in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Nitric Oxide (NO) Inhibition Assay (for Anti-Inflammatory Activity)
-
Objective: To measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
In Vivo Efficacy and Toxicity Studies
1. Carrageenan-Induced Paw Edema in Rodents (ED50 Determination)
-
Objective: To assess the in vivo anti-inflammatory activity of a compound.
-
Procedure:
-
Administer the test compound or control (e.g., Diclofenac) orally or intraperitoneally to rodents.
-
After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
Determine the ED50 value from the dose-response curve.
-
2. Acute Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose of a compound.
-
Procedure:
-
Administer single, escalating doses of the test compound to different groups of animals (typically rodents).
-
Observe the animals for signs of toxicity and mortality over a specified period (e.g., 14 days).
-
Record the number of deaths in each dose group.
-
Calculate the LD50 value using statistical methods such as the Probit analysis.
-
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for anticancer drug development. Some oxazine derivatives have been shown to inhibit this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitory action of a Pyrido-oxazinone derivative.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the therapeutic index of a novel compound.
Caption: General experimental workflow for determining the therapeutic index of a novel compound.
Safety Operating Guide
Proper Disposal of 2H-Pyrido[4,3-b]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Proper Disposal of 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one (CAS No. 102226-40-4)
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one. This compound is classified as a hazardous substance, and all handling and disposal procedures must be conducted with the appropriate safety precautions to mitigate risks to personnel and the environment.
Hazard Identification and Safety Summary
2H-Pyrido[4,3-b][1]oxazin-3(4H)-one is associated with significant health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Before handling 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact that can lead to irritation. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling harmful particles. |
Step-by-Step Disposal Protocol
The disposal of 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation and Containment
-
Do Not Mix: Do not mix 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one with other waste streams, particularly non-hazardous waste.
-
Use a Designated Container: Place all solid waste contaminated with this compound into a clearly labeled, sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "2H-Pyrido[4,3-b][1]oxazin-3(4H)-one," the associated CAS number "102226-40-4," and the relevant hazard pictograms (e.g., exclamation mark).
Step 2: Handling Contaminated Materials
-
Empty Containers: Any "empty" containers that held 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in the designated hazardous waste container.
-
Spill Cleanup: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the absorbed material and place it in the hazardous waste container. Avoid generating dust.
Step 3: Storage and Collection
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste collection and documentation.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one must be conducted by a licensed hazardous waste management company. This is typically arranged by your institution's EHS department.
-
Regulatory Compliance: The disposal method must comply with all local, state, and federal regulations for hazardous chemical waste.
Personal protective equipment for handling 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 2H-Pyrido[4,3-b][1][2]oxazin-3(4H)-one
This guide provides crucial safety and logistical information for the handling and disposal of 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one. The following recommendations are based on data for the closely related isomer, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, and should be implemented to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
Quantitative Hazard and Precautionary Data
| Hazard Classifications | Hazard Statements (H-codes) | Precautionary Statements (P-codes) |
| Skin Irritation, Category 2 | H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| STOT SE, Category 3 | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
| P280: Wear protective gloves/ eye protection/ face protection | ||
| P302 + P352: IF ON SKIN: Wash with plenty of water | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Note: This data is for the isomer 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one and a bromo-derivative and should be used as a precautionary guide.[1][2]
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one:
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is essential to prevent inhalation of dust or aerosols.[1]
-
Eye Protection: Chemical safety goggles are required to protect against splashes and dust.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[1][3] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risks. The following workflow outlines the necessary steps for a safe laboratory operation involving 2H-Pyrido[4,3-b][1]oxazin-3(4H)-one.
Caption: Workflow for Safe Handling and Disposal.
Experimental Protocols
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan:
Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.[4] Do not empty into drains.[4] Contaminated materials and the chemical itself should be treated as hazardous waste and disposed of through a licensed waste disposal company.[4]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
